molecular formula C16H13F4NO2 B15609767 Robenacoxib-d5

Robenacoxib-d5

Cat. No.: B15609767
M. Wt: 332.30 g/mol
InChI Key: ZEXGDYFACFXQPF-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Robenacoxib-d5 is a useful research compound. Its molecular formula is C16H13F4NO2 and its molecular weight is 332.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13F4NO2

Molecular Weight

332.30 g/mol

IUPAC Name

2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2

InChI Key

ZEXGDYFACFXQPF-ZBJDZAJPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Robenacoxib-d5: Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Robenacoxib-d5, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib (B1679492). It details its chemical structure, mechanism of action as a selective COX-2 inhibitor, and its primary application as an internal standard in pharmacokinetic and metabolic studies. This document includes tabulated quantitative data, detailed experimental protocols for its use in bioanalytical assays, and visual diagrams to illustrate key concepts and workflows, serving as an essential resource for researchers in pharmacology and drug development.

Introduction to this compound

Robenacoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.[1][2][3] this compound is a stable isotope-labeled version of Robenacoxib, specifically designed for use as an internal standard in quantitative bioanalysis.[4] Its physical and chemical properties are nearly identical to Robenacoxib, but its increased mass allows for clear differentiation in mass spectrometry-based assays, ensuring accurate quantification of the parent drug in complex biological matrices.

Chemical Identity and Structure

This compound is structurally identical to Robenacoxib, with the exception of five deuterium (B1214612) atoms replacing the five hydrogen atoms on the ethyl group at the C5 position of the phenyl ring. This specific labeling provides a stable isotopic signature without significantly altering the molecule's chemical behavior.

Chemical Name: 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[5]

Chemical Structure:

Chemical structure of this compound

Caption: Chemical structure of this compound, indicating the positions of the five deuterium atoms on the ethyl group.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are presumed to be analogous to those of Robenacoxib. The following tables summarize key quantitative data for Robenacoxib.

Table 1: Physicochemical Properties of Robenacoxib
PropertyValueReference
Molecular FormulaC₁₆H₁₃F₄NO₂[1]
Molecular Weight327.27 g/mol [1]
CAS Number220991-32-2[1]
This compound
Molecular FormulaC₁₆H₈D₅F₄NO₂[4][5]
Molecular Weight332.3 g/mol [4][5]
CAS Number2012598-81-9[5]
Table 2: Pharmacokinetic Parameters of Robenacoxib in Dogs
ParameterAdministration RouteValueReference
BioavailabilityOral (fasted)84%[6][7]
Oral (fed)62%[6][7]
Subcutaneous88%[6][7]
TmaxOral/Subcutaneous< 1 hour[6][7]
Terminal Half-life (blood)Intravenous0.63 hours[7]
Volume of Distribution (steady-state)Intravenous0.24 L/kg[6][7]
Clearance (blood)Intravenous0.81 L/kg/h[6][7]
Protein BindingIn vitro>98%[6][7][8]
Table 3: Pharmacokinetic Parameters of Robenacoxib in Cats
ParameterValueReference
Terminal Half-life (blood)< 2 hours[1]
Volume of Distribution (steady-state)190 ml/kg[1]
Clearance0.44 L/kg/h[1]
Protein Binding>98%[8]
Biliary Excretion72%[1]

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2][3] The COX-2 enzyme is primarily responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) at sites of inflammation. By selectively inhibiting COX-2 while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function, Robenacoxib reduces the risk of common NSAID-related side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Homeostatic->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition

Caption: Robenacoxib's selective inhibition of the COX-2 pathway.

Experimental Protocol: Quantification of Robenacoxib in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of Robenacoxib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.

Materials and Reagents
  • Robenacoxib analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Blank plasma (species-specific)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Sample Preparation
  • Spiking: Thaw plasma samples and vortex. To 200 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in MeOH) and vortex briefly.

  • Protein Precipitation & Extraction (Example using SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of MeOH followed by 1 mL of deionized water.

    • Load the spiked plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of ACN.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Robenacoxib: Q1: 326.1 m/z → Q3: 282.1 m/z

      • This compound: Q1: 331.1 m/z → Q3: 287.1 m/z

    • Optimize collision energy and other source parameters for maximum signal intensity.

Calibration and Quantification

Prepare a calibration curve by spiking blank plasma with known concentrations of Robenacoxib. Process these standards alongside the unknown samples. The concentration of Robenacoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Extraction Solid Phase or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of Robenacoxib.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and veterinary medicine. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are crucial for determining the pharmacokinetic profile and metabolic fate of Robenacoxib. The detailed information and protocols provided in this guide serve as a valuable resource for the design and execution of robust and reproducible experimental studies.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib-d5 is the deuterated analog of Robenacoxib (B1679492), a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity as a cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] The incorporation of deuterium (B1214612) atoms into the ethyl group of the molecule makes this compound a valuable tool in various research applications, particularly as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and insights into its mechanism of action.

Physicochemical Properties

This compound shares a similar core structure with its parent compound, with the key difference being the substitution of five hydrogen atoms with deuterium on the ethyl moiety. This isotopic labeling minimally alters the compound's chemical reactivity but significantly changes its mass, a property leveraged in mass spectrometry-based analytical methods.

PropertyValueSource
Chemical Name 2-(5-(Ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic Acid[4]
Molecular Formula C₁₆H₈D₅F₄NO₂[7][8]
Molecular Weight 332.30 g/mol [7]
CAS Number 2012598-81-9[4][8]
Appearance Solid (form not specified)[9]
Storage Conditions Store at 2-8°C for long-term storage.[7]

Synthesis and Characterization

The synthesis of this compound involves the incorporation of a deuterated ethyl group onto the phenylacetic acid backbone. While a specific, detailed protocol for this compound is not publicly available, the general synthesis of Robenacoxib can be adapted, utilizing a deuterated starting material such as ethyl-d5-benzene.

General Synthetic Approach

A plausible synthetic route would involve the Friedel-Crafts alkylation of a suitable benzene (B151609) derivative with a deuterated ethylating agent to introduce the ethyl-d5 group.[10] Subsequent multi-step organic synthesis would lead to the final this compound product.[9] Purification of the final compound is typically achieved through crystallization from solvents like hexane (B92381) or cyclohexane.[9]

Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques. Certificates of Analysis from commercial suppliers confirm that identity and purity are verified by methods including NMR spectroscopy and HPLC.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the overall structure, with the absence of signals corresponding to the ethyl protons and altered splitting patterns in adjacent signals confirming the successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact mass of the molecule, which will be higher than that of unlabeled Robenacoxib due to the presence of five deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Commercial suppliers typically offer purities of >98%.[11]

Mechanism of Action: COX-2 Inhibition

Robenacoxib, the parent compound of this compound, functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The selective inhibition of COX-2 by Robenacoxib leads to its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The following diagram illustrates the simplified signaling pathway of COX-2 inhibition by Robenacoxib.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Robenacoxib Robenacoxib / this compound Robenacoxib->COX2 Inhibition

Simplified pathway of COX-2 inhibition by Robenacoxib.
In Vitro and Ex Vivo Inhibition Data (for Robenacoxib)

The selectivity of Robenacoxib for COX-2 over COX-1 has been demonstrated in various in vitro and ex vivo assays across different species.

SpeciesAssay TypeIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-1:COX-2 RatioSource
CatWhole Blood28.90.058502.3[1]
DogWhole Blood--129:1[12]
RatPurified Enzyme--27:1[1][13]
RatCellular Assay-->967:1[1]

Experimental Protocols

In Vitro COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the inhibitory activity of compounds like this compound on COX-1 and COX-2.[14][15]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare all reagents according to the manufacturer's instructions.

  • In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.

  • To the inhibitor wells, add assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • To the 100% initial activity wells, add assay buffer, heme, and COX enzyme.

  • To the background wells, add only assay buffer and heme.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Incubate for a further 2 minutes at 25°C.

  • Read the absorbance at 590 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In_Vitro_COX_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents Setup_Plate Set up 96-well Plate (Background, 100% Activity, Inhibitor) Prep_Reagents->Setup_Plate Add_Components Add Buffer, Heme, Enzyme, and Inhibitor Setup_Plate->Add_Components Incubate1 Incubate (5 min, 25°C) Add_Components->Incubate1 Add_Substrates Add Colorimetric Substrate & Arachidonic Acid Incubate1->Add_Substrates Incubate2 Incubate (2 min, 25°C) Add_Substrates->Incubate2 Read_Absorbance Read Absorbance (590 nm) Incubate2->Read_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Read_Absorbance->Calculate_IC50

Workflow for the in vitro COX inhibition assay.
Ex Vivo Whole Blood Assay for COX Inhibition

This assay measures the ability of a drug administered in vivo to inhibit COX-1 and COX-2 activity in whole blood.[9][13][16][17][18]

Materials:

  • Heparinized whole blood from the test species

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Test compound (this compound) administered to the animal prior to blood collection

  • Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

Procedure for COX-2 Inhibition:

  • Collect heparinized whole blood from animals treated with the test compound.

  • Pre-incubate the whole blood with LPS (e.g., 100 µg/mL for feline and equine, 1 µg/mL for canine) for 5 minutes.

  • Incubate the LPS-treated blood for 24 hours at 37°C.

  • Centrifuge the blood to obtain plasma.

  • Measure the concentration of PGE₂ in the plasma using an EIA kit as an indicator of COX-2 activity.

Procedure for COX-1 Inhibition:

  • Collect non-heparinized blood from treated animals into tubes.

  • Allow the blood to clot by incubating at 37°C for 1 hour.

  • Centrifuge to separate the serum.

  • Precipitate proteins from the serum (e.g., with methanol).

  • Measure the concentration of TXB₂ in the supernatant using an EIA kit as an indicator of COX-1 activity.

Use as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Robenacoxib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The stable isotope-labeled internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[19]

General LC-MS/MS Protocol

Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, serum), add a known amount of this compound solution.

  • Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the analyte and internal standard on a suitable C8 or C18 column.

  • Detect the parent and product ions for both Robenacoxib and this compound using multiple reaction monitoring (MRM).

  • Quantify the amount of Robenacoxib in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC_MS_Workflow Start Biological Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Extraction Sample Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification

References

The Analytical Gold Standard: A Technical Guide to the Mechanism of Action of Robenacoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of robenacoxib-d5 (B1151563) as an internal standard in bioanalytical assays. While the parent compound, robenacoxib (B1679492), is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, its deuterated analogue, this compound, serves a critical, non-pharmacological function in ensuring the accuracy and precision of quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Isotope Dilution and the Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability. An ideal IS is a compound added to samples at a known concentration to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard" for quantitative bioanalysis.

The mechanism of action for this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. It is not a biological mechanism but an analytical one. This compound is chemically identical to robenacoxib, with the exception that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.

Key aspects of its analytical mechanism include:

  • Co-elution: this compound has virtually the same chromatographic retention time as robenacoxib, meaning they travel through the liquid chromatography column and enter the mass spectrometer at the same time.

  • Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any physical loss of the analyte (robenacoxib) will be mirrored by a proportional loss of the internal standard (this compound).

  • Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with robenacoxib, it experiences the same matrix effects, allowing for accurate correction.

By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during the analytical workflow is normalized, leading to highly accurate and precise quantification of the analyte.

Biological Mechanism of Action of Robenacoxib (Parent Compound)

While this compound's role is analytical, it is important to understand the biological mechanism of the parent compound it helps to quantify. Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.

The COX enzyme has two main isoforms:

  • COX-1: A constitutive enzyme involved in producing prostaglandins (B1171923) that protect the gastrointestinal tract and are involved in kidney function and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

By selectively inhibiting COX-2, robenacoxib reduces the synthesis of inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects, while sparing the protective functions of COX-1. This selectivity contributes to a more favorable safety profile compared to non-selective NSAIDs.

cluster_pathway Robenacoxib Biological Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inflammation) Arachidonic_Acid->COX2 COX1 COX-1 (Homeostasis) Arachidonic_Acid->COX1 Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Prostaglandins_Protective Protective Prostaglandins COX1->Prostaglandins_Protective Pain_Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Pain_Inflammation GI_Protection_Platelets GI Protection & Platelet Function Prostaglandins_Protective->GI_Protection_Platelets Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition

Figure 1: Simplified signaling pathway of Robenacoxib's selective COX-2 inhibition.

Experimental Protocol: Quantification of Robenacoxib in Canine Plasma

The following is a representative protocol for the quantification of robenacoxib in canine plasma using this compound as an internal standard, based on established bioanalytical methods.

Materials and Reagents
  • Robenacoxib reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Control canine plasma (with anticoagulant, e.g., heparin)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of robenacoxib and this compound in methanol.

  • Working Standard Solutions: Serially dilute the robenacoxib stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 5000 triple quadrupole or equivalent

  • Column: ACE 5 µm C18 (50 x 2.1 mm) or similar

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Robenacoxib: m/z 326 → 222

    • This compound: m/z 331 → 227

cluster_workflow Analytical Workflow for Robenacoxib Quantification Sample Plasma Sample (Calibrator, QC, Unknown) Spike_IS Spike with This compound (IS) Sample->Spike_IS Precipitate Protein Precipitation (Cold Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Result Final Concentration Data->Result

Figure 2: Experimental workflow for the bioanalysis of robenacoxib.

Data Presentation: Method Validation Parameters

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for robenacoxib in canine blood using deuterated robenacoxib as the internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range2.00 - 2000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)2.00 ng/mL
Upper Limit of Quantitation (ULOQ)2000 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (% Bias)
LLOQ2.00< 15%13.0%± 20%
Low (LQC)6.00< 10%9.4%± 15%
Medium (MQC)80.0< 10%6.9%± 15%
High (HQC)1600< 10%7.2%± 15%
Data synthesized from a validated method for robenacoxib in canine blood.[1]

Table 3: Recovery and Matrix Effect

ParameterRobenacoxibThis compoundIS-Normalized Matrix Factor (%CV)
Extraction Recovery > 85%> 85%N/A
Matrix Effect VariableVariable< 15%
Typical acceptance criteria for bioanalytical methods using a deuterated internal standard.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of its parent drug, robenacoxib. Its mechanism of action is not pharmacological but is based on the principles of isotope dilution, providing a robust method for correcting variability in sample preparation and instrument analysis. By closely mimicking the behavior of the unlabeled analyte, it allows for the highly accurate and precise quantification required for pharmacokinetic, toxicokinetic, and other drug development studies. The use of a validated LC-MS/MS method with this compound as an internal standard is a clear example of the application of the gold standard in modern bioanalysis.

References

Navigating the Landscape of Robenacoxib-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for advancing pharmacokinetic and metabolic studies. This in-depth technical guide provides a comprehensive overview of Robenacoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor Robenacoxib. This guide details available suppliers, purchasing options, its role as an internal standard in quantitative analysis, and the underlying mechanism of action of its parent compound.

This compound: Supplier and Purchasing Landscape

This compound, the deuterium-labeled version of Robenacoxib, is an essential tool for researchers requiring a reliable internal standard for bioanalytical assays. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information for prominent suppliers to facilitate procurement.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MedchemExpress HY-118078S2012598-81-9C₁₆H₈D₅F₄NO₂332.3For research use only. Certificate of Analysis available.
Simson Pharma R8500112012598-81-9C₁₆H₈D₅F₄NO₂332.3Accompanied by a Certificate of Analysis. Offers custom synthesis.
BDG Synthesis 130721220991-32-2 (unlabelled)C₁₆H₈D₅F₄NO₂332.3Price and availability are listed on the website for various quantities.
ChemicalBook N/A220991-32-2 (unlabelled)C₁₆H₁₃F₄NO₂ (unlabelled)327.27 (unlabelled)A platform listing multiple suppliers, primarily based in China.

The Role of this compound in Quantitative Analysis: An Experimental Protocol

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Robenacoxib in biological matrices such as plasma. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Robenacoxib, leading to similar extraction recovery and ionization efficiency, which is crucial for correcting analytical variability.

Below is a detailed experimental protocol for the quantitative analysis of Robenacoxib in plasma using this compound as an internal standard. This protocol is adapted from established methods for the analysis of Robenacoxib and general principles of bioanalytical method validation.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 4 mL of methylene (B1212753) chloride to the tube.

  • Vortex vigorously for 60 seconds to ensure thorough mixing and extraction.

  • Centrifuge the sample at 1,000 x g for 15 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (lower) layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of delivering a stable gradient flow.

  • Column: A C18 reversed-phase column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.1 mL/min.

  • Gradient: A gradient elution may be optimized to ensure good separation from matrix components. A typical starting point could be 50% B, with a gradient to higher organic content if necessary.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode is recommended.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of both Robenacoxib and this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Robenacoxib: The precursor ion will be [M-H]⁻. The specific product ion for quantification should be determined by direct infusion of a standard solution.

    • This compound: The precursor ion will be [M-H]⁻. The product ion should be selected to be analogous to that of Robenacoxib, accounting for the mass shift due to the deuterium (B1214612) labels.

  • Collision Energy and other MS parameters: These should be optimized for each MRM transition to achieve the highest sensitivity.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction (Methylene Chloride) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Experimental workflow for Robenacoxib quantification.

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as gastric protection and platelet aggregation.

  • COX-2 is primarily an inducible enzyme, with its expression being upregulated at sites of inflammation.

By selectively inhibiting COX-2, Robenacoxib reduces the production of pro-inflammatory prostaglandins at the site of inflammation while having a minimal effect on the protective functions of COX-1. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Prostaglandins_Homeostasis Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostasis Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition

Signaling pathway of Robenacoxib's selective COX-2 inhibition.

References

Safeguarding Precision: A Technical Guide to the Storage and Stability of Robenacoxib-d5 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects concerning the storage and stability of Robenacoxib-d5 solutions. As a deuterated analog, this compound is an indispensable tool in pharmacokinetic and bioanalytical studies, primarily serving as a stable isotope-labeled internal standard for the accurate quantification of Robenacoxib in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Ensuring the integrity of this compound stock and working solutions through appropriate storage and handling is paramount to the reliability and reproducibility of experimental data.

While extensive, publicly available stability data specifically for this compound is limited, this guide synthesizes supplier recommendations, general principles of stable isotope-labeled compound stability, and relevant data on the non-deuterated parent compound, Robenacoxib. Deuteration is generally not expected to significantly alter the chemical stability of a molecule; however, empirical validation is always recommended for critical applications.

Quantitative Data Summary: Storage and Stability

The following table summarizes the recommended storage conditions for this compound solutions to maintain their integrity and ensure accurate analytical outcomes. These recommendations are based on information provided by suppliers of analytical standards.

ParameterConditionRecommended DurationNotes
Long-term Storage (Stock Solutions) -80°C6 monthsProtect from light. Use within 6 months of storage at this temperature.[1]
-20°C1 monthProtect from light. Use within 1 month of storage at this temperature.[1]
2-8°C (Refrigerator)Long-term storageFor the solid (neat) compound.[2]
Short-term Storage (Working Solutions) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
In-use Stability Room TemperatureNot specified; minimize timeIt is best practice to prepare working solutions fresh and minimize time at room temperature before analysis.

Experimental Protocols: Assessing Solution Stability

Objective:

To evaluate the stability of a this compound solution under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Methods:
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve in a suitable solvent, such as methanol (B129727) or DMSO, to a final concentration of 1 mg/mL.[1] This will serve as the stock solution.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a specified temperature (e.g., 70°C) for a defined period (e.g., up to 16 days).[3]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[3]

    • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified duration.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C or 120°C) for a defined period.[3]

    • Photolytic Degradation: Expose the stock solution to a known intensity of UV light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating analytical method, typically HPLC-UV or LC-MS/MS. The method should be capable of separating the intact this compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Characterize any significant degradation products using techniques like mass spectrometry to elucidate their structures.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for the systematic assessment of chemical stability.

Stability_Study_Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze via LC-MS/MS neutralize->analyze data Evaluate Data (% Degradation, Impurity Profile) analyze->data report Establish Storage Conditions & Shelf-Life data->report

Caption: General workflow for a forced degradation study of this compound.

Logical Relationships in Stability Assessment

The stability of a deuterated standard is intrinsically linked to the accuracy of the analytical measurements in which it is used.

Logical_Relationship storage Proper Storage of This compound Solution stability Chemical Stability of Internal Standard storage->stability accuracy Accurate Quantification of Robenacoxib stability->accuracy reliability Reliable Pharmacokinetic Data accuracy->reliability

Caption: Relationship between storage, stability, and data reliability.

References

The Use of Stable Isotopes in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope labeling in pharmacokinetic (PK) studies. It is designed to be a technical resource for professionals in the field of drug development, offering insights into the core principles, experimental design, and data analysis techniques that underpin this powerful methodology. The use of stable, non-radioactive isotopes has revolutionized the way we understand the absorption, distribution, metabolism, and excretion (ADME) of drugs, providing more accurate and detailed data than conventional methods.[1][2][3][4]

Core Principles of Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the incorporation of a "heavy" isotope of an element, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a drug molecule.[3] These isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a slightly greater mass. This mass difference allows them to be distinguished and quantified independently using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The fundamental principle behind their use in PK studies is that the stable isotope-labeled drug acts as a tracer, allowing for the simultaneous administration and differentiation of two or more forms of a drug.[1] This co-administration eliminates intra-subject variability that can confound traditional study designs, leading to more precise and reliable pharmacokinetic data.[1]

Key Advantages of Using Stable Isotopes:

  • Increased Precision and Accuracy: By using each subject as their own control, inter-individual variability is significantly reduced.[1]

  • Reduced Sample Size: The reduction in variability can lead to a substantial decrease in the number of subjects required for a study while maintaining statistical power.

  • Enhanced Study Designs: Enables complex study designs such as simultaneous intravenous and oral administration to determine absolute bioavailability in a single experiment.[5][6][7]

  • Safety: Stable isotopes are non-radioactive and pose no safety risk to study participants, making them ideal for use in human clinical trials.[3][4]

  • Detailed Metabolic Profiling: Facilitates the identification and quantification of metabolites by distinguishing them from endogenous compounds.

Experimental Protocols

The successful implementation of stable isotope pharmacokinetic studies relies on meticulous experimental design and execution. The following sections outline detailed methodologies for key applications.

Absolute Bioavailability Studies

This protocol describes a "microdose" approach where a therapeutic oral dose of the unlabeled drug is co-administered with an intravenous (IV) microdose of the stable isotope-labeled drug.[5]

Experimental Design:

  • Subject Population: Healthy volunteers or the target patient population.

  • Dosing:

    • Administer a therapeutic oral dose of the unlabeled drug.

    • At the estimated time of maximum plasma concentration (Tmax) of the oral dose, administer an intravenous microdose (typically ≤100 µg) of the stable isotope-labeled drug.[5]

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dose to capture the full pharmacokinetic profile of both the oral and IV-administered drug.

  • Sample Processing:

    • Separate plasma from whole blood by centrifugation.

    • Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a different stable isotope-labeled version of the drug).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis Parameters:

  • Chromatographic Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the drug's properties.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the unlabeled drug, the stable isotope-labeled drug, and the internal standard.

Drug-Drug Interaction (DDI) Studies

This protocol outlines how stable isotopes can be used to assess the effect of an interacting drug (perpetrator) on the pharmacokinetics of a victim drug.

Experimental Design:

  • Study Periods: Two study periods: a control period and a treatment period.

  • Control Period: Administer a single oral dose of the stable isotope-labeled victim drug.

  • Treatment Period: Administer the perpetrator drug for a duration sufficient to achieve steady-state concentrations. On the last day of perpetrator drug administration, co-administer a single oral dose of the unlabeled victim drug.

  • Blood Sampling: Collect serial blood samples in both periods to determine the pharmacokinetic profiles of the victim drug.

Sample Preparation and Analysis:

The sample preparation and LC-MS/MS analysis methods are similar to those described for the absolute bioavailability study, with MRM transitions set for both the labeled and unlabeled victim drug.

Metabolite Profiling

This protocol details the use of stable isotopes to aid in the identification and characterization of drug metabolites.

Experimental Design:

  • Dosing: Administer a mixture of the unlabeled drug and its stable isotope-labeled counterpart (e.g., a 1:1 ratio) to the study subjects.

  • Sample Collection: Collect plasma, urine, and feces at various time points.

Sample Preparation and Analysis:

  • Extraction: Perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the drug and its metabolites from the biological matrix.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to acquire full-scan and product-ion scan data.

    • The presence of a characteristic isotopic doublet (the unlabeled and labeled species) in the mass spectrum confirms that a detected peak is a drug-related metabolite.

    • The mass shift between the isotopic peaks provides information about the part of the molecule that has been metabolically altered.

Data Presentation

Quantitative data from stable isotope pharmacokinetic studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Comparative Pharmacokinetic Parameters of Unlabeled and Stable Isotope-Labeled Phenytoin (B1677684) in Humans

ParameterUnlabeled Phenytoin (Mean ± SD)Labeled Phenytoin (Mean ± SD)p-value
Cmax (µg/mL) 8.5 ± 1.28.6 ± 1.3>0.20
AUC (µg*h/mL) 245 ± 55248 ± 58>0.20
t1/2 (h) 22.4 ± 4.122.8 ± 4.3>0.20
Vd (L) 45.2 ± 8.544.9 ± 8.2>0.20
CL (L/h) 1.85 ± 0.351.82 ± 0.33>0.20

Data adapted from a study on the kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin.[8] This table demonstrates the lack of a significant kinetic isotope effect.

Table 2: Pharmacokinetic Parameters of Racemic dOTC Following Single Intravenous and Oral Doses in Humans

Parameter(+) dOTC(-) dOTC
Absolute Bioavailability (%) 77.280.7
Vdss (L/65 kg) 74.751.7
CL (L/h/65 kg) 11.715.4
t1/2 (h) 18.06.8

Data from a study determining the absolute bioavailability of dOTC enantiomers.[9] This table illustrates the use of stable isotopes to characterize the pharmacokinetics of individual enantiomers.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Tracer Selection Tracer Selection Synthesis Synthesis Tracer Selection->Synthesis ¹³C, ¹⁵N, or ²H Dosing Dosing Synthesis->Dosing Sample Collection Sample Collection Dosing->Sample Collection Oral & IV Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma, Urine Analysis Analysis Sample Preparation->Analysis LC-MS/MS Data Interpretation Data Interpretation Analysis->Data Interpretation PK Parameters

Caption: A generalized experimental workflow for a stable isotope pharmacokinetic study.

drug_metabolism Drug Drug CYP450 Enzymes CYP450 Enzymes Drug->CYP450 Enzymes Oxidation Labeled Drug Labeled Drug Labeled Drug->CYP450 Enzymes Phase I Metabolite Phase I Metabolite CYP450 Enzymes->Phase I Metabolite Labeled Phase I Metabolite Labeled Phase I Metabolite CYP450 Enzymes->Labeled Phase I Metabolite Phase II Enzymes Phase II Enzymes Phase I Metabolite->Phase II Enzymes Conjugation Labeled Phase I Metabolite->Phase II Enzymes Phase II Metabolite Phase II Metabolite Phase II Enzymes->Phase II Metabolite Labeled Phase II Metabolite Labeled Phase II Metabolite Phase II Enzymes->Labeled Phase II Metabolite Excretion Excretion Phase II Metabolite->Excretion Labeled Phase II Metabolite->Excretion

Caption: A simplified diagram of drug metabolism pathways indicating where stable isotopes are traced.

References

Methodological & Application

Application Note: Quantitative Analysis of Robenacoxib in Plasma using Robenacoxib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Robenacoxib (B1679492) in plasma samples. The protocol utilizes Robenacoxib-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and routine drug monitoring.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is commonly used in veterinary medicine to manage pain and inflammation.[2] Accurate determination of Robenacoxib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol outlines an LC-MS/MS method that offers high selectivity and sensitivity for the analysis of Robenacoxib in plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • Robenacoxib and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and trifluoroacetic acid

  • Methylene (B1212753) chloride

  • Human or animal plasma (e.g., dog, cat, sheep)[1][3][4]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Robenacoxib from plasma samples.[5]

  • Thaw frozen plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 1.0 µg/mL this compound in methanol).

  • Add 4 mL of methylene chloride to the tube.

  • Vortex the mixture for 60 seconds to facilitate the extraction.

  • Centrifuge the sample at 1,000 x g for 15 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer the organic (lower) layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[5]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) procedure can be employed for sample clean-up.[3][4]

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column.

ParameterValue
Column Sunfire C18 (4.6 x 150 mm, 3.5 µm) or equivalent[2][5]
Mobile Phase A 0.025% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50:50 (Isocratic)
Flow Rate 1.1 mL/min[2][5]
Injection Volume 100 µL[5]
Column Temperature Ambient
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon
Source Temperature Instrument Dependent
Ion Spray Voltage Instrument Dependent

Note: The specific MRM transitions for this compound are predicted based on the stable isotope label and may require optimization.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][5]

Linearity

The method demonstrates excellent linearity over the concentration range of 0.1 to 100 µg/mL in plasma.[2][5]

AnalyteCalibration Range (µg/mL)
Robenacoxib0.1 - 100> 0.999
Precision and Accuracy

Intra- and inter-assay variability for quality control (QC) samples at low, medium, and high concentrations are within acceptable limits.

QC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)
Low4.9 - 9.2[5]2.2 - 10.9[5]
Medium4.9 - 9.2[5]2.2 - 10.9[5]
High4.9 - 9.2[5]2.2 - 10.9[5]
Recovery and Sensitivity

The extraction recovery and sensitivity of the method are summarized below.

ParameterValue
Average Recovery ~95%[2][5]
LLOQ 0.1 µg/mL[2][5]
LOD 0.05 µg/mL[2][5]

Experimental Workflow

experimental_workflow sample_collection Plasma Sample Collection is_spiking Spiking with This compound (IS) sample_collection->is_spiking lle Liquid-Liquid Extraction is_spiking->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for the LC-MS/MS analysis of Robenacoxib.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Robenacoxib in plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the results. This protocol is well-suited for applications in preclinical and clinical drug development, as well as in veterinary research.

References

Application Notes and Protocols for the Analysis of Veterinary Drugs Using Robenacoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of veterinary drug development and therapeutic drug monitoring, accurate and precise quantification of drug concentrations in biological matrices is paramount. Robenacoxib (B1679492), a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, is widely used in companion animals for the management of pain and inflammation.[1][2] To ensure data integrity in pharmacokinetic, pharmacodynamic, and toxicokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Robenacoxib-d5, a deuterated analog of Robenacoxib, serves as an ideal internal standard for these applications.[3][4] Its physicochemical properties are nearly identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[3][4] These application notes provide detailed protocols for the use of this compound as an internal standard in the analysis of Robenacoxib in various veterinary biological matrices.

Mechanism of Action: Robenacoxib and the COX-2 Pathway

Robenacoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[5][6] The COX pathway is a key component of the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins, prostacyclins, and thromboxanes.[7][8] While COX-1 is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[7][8] By selectively targeting COX-2, Robenacoxib reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibition

Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of Robenacoxib.

Quantitative Data Summary

The following tables summarize representative validation and pharmacokinetic data for the analysis of Robenacoxib using a deuterated internal standard.

Table 1: Bioanalytical Method Validation Parameters for Robenacoxib in Canine Plasma

ParameterResult
Linearity Range5 - 2,000 ng/mL
Correlation Coefficient (r)≥ 0.999
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy (% Bias)-5.4% to 5.6%
Precision (% CV)Within-run: 1.9% - 3.4%Between-run: 1.7% - 12.0%
Recovery85.6% - 90.9%
Matrix Effect (IS-normalized)0.87 - 0.98
Data compiled from a representative study and may vary based on specific instrumentation and laboratory conditions.[9]

Table 2: Pharmacokinetic Parameters of Robenacoxib in Dogs Following a Single Oral Administration (Fasted)

ParameterValue
Cmax (Maximum Concentration)1,159 ng/mL
Tmax (Time to Maximum Concentration)0.5 hours
AUC (Area Under the Curve)Varies with dose
t1/2 (Half-life)0.63 hours
Bioavailability84%
Data sourced from a pharmacokinetic study in dogs.[10][11]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Robenacoxib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Robenacoxib analytical standard and dissolve in 10 mL of methanol (B129727).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Robenacoxib Working Solutions: Serially dilute the Robenacoxib stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples at desired concentrations.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation from Animal Plasma (Protein Precipitation Method)

This protocol is suitable for high-throughput analysis of plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of thawed animal plasma sample, calibration standard, or QC sample.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Animal Tissue (Homogenization and Protein Precipitation)

This protocol provides a general guideline for the extraction of Robenacoxib from tissue samples. Optimization may be required for specific tissue types.

  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize the tissue using a bead beater or other suitable homogenizer.

  • Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Follow steps 6-10 from the plasma protein precipitation protocol.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Robenacoxib. Instrument-specific optimization is recommended.

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsRobenacoxib: m/z 326 -> 222This compound: m/z 331 -> 227 (inferred)
Collision EnergyOptimized for the specific instrument (typically 15-25 eV)
Dwell Time100 ms

Note: The mass transition for this compound is inferred based on the addition of 5 daltons to the parent molecule. The fragmentation pattern is expected to be similar to the unlabeled compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Robenacoxib in veterinary samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Tissue Homogenate Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Robenacoxib Calibration->Quantification

Figure 2: General experimental workflow for Robenacoxib analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Robenacoxib in veterinary biological samples. The protocols outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to generate high-quality bioanalytical data. Adherence to these methodologies, with appropriate instrument-specific optimization and validation, will ensure the accuracy and precision required for regulatory submissions and scientific publications.

References

Method Development for the Detection of Robenacoxib in Animal Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib (B1679492), a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] It is widely used in veterinary medicine to control pain and inflammation in dogs and cats.[4][5] Understanding the distribution and persistence of robenacoxib in various tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring both efficacy and safety. Robenacoxib has been shown to concentrate in inflamed tissues, where its residence time is significantly longer than in the blood, highlighting the importance of sensitive and specific analytical methods for tissue samples.[1][6][7]

This document provides detailed application notes and protocols for the detection of robenacoxib in different animal tissues, including muscle, liver, kidney, and fat. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the preferred method for its higher sensitivity and specificity, especially at low concentrations.

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. The COX-2 pathway is a key inflammatory cascade, and its inhibition by robenacoxib leads to a reduction in the production of prostaglandins, which are mediators of pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Collection Tissue Collection (Muscle, Liver, Kidney, Fat) Homogenization Homogenization (with extraction solvent) Tissue_Collection->Homogenization Extraction Extraction (LLE, SPE, or QuEChERS) Homogenization->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (ng/g or µg/g) Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Robenacoxib-d5 Recovery in Solid Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the recovery of Robenacoxib-d5 during solid phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Robenacoxib (B1679492) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] this compound is a deuterated form of Robenacoxib, meaning some hydrogen atoms in its structure have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Since its chemical and physical properties are nearly identical to Robenacoxib, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of Robenacoxib.

Q2: What are the common causes of low recovery for this compound in SPE?

Low recovery of this compound during SPE can stem from several factors:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For a compound like Robenacoxib, a reversed-phase sorbent (e.g., C8 or C18) is typically used. However, the specific characteristics of the sample matrix and the analyte might necessitate a different type of sorbent, such as a polymeric or ion-exchange sorbent for more selective extraction.[3]

  • Suboptimal pH: The pH of the sample and the solutions used during the SPE process plays a crucial role. For acidic drugs like Robenacoxib, adjusting the sample pH to be at least 2 pH units below its pKa ensures it is in its neutral form, promoting retention on a reversed-phase sorbent. Conversely, adjusting the pH of the elution solvent to be above the pKa will ionize the analyte and facilitate its elution.

  • Incorrect Solvent Strength: The strength of the loading, washing, and elution solvents must be carefully optimized. A loading solvent that is too strong can cause the analyte to pass through the cartridge without being retained (breakthrough). A wash solvent that is too aggressive can prematurely elute the analyte along with interferences. An elution solvent that is too weak will result in incomplete recovery from the sorbent.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the interaction between this compound and the SPE sorbent. These matrix components can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification that can be mistaken for low recovery.[2][6][7] It has been shown that even with a stable-isotope-labeled internal standard, differential matrix effects can occur.[6][7]

  • Flow Rate: An excessively high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. A fast elution flow rate may not allow sufficient time for the elution solvent to desorb the analyte completely.[3]

Q3: How can I determine at which step of the SPE process I am losing my this compound?

To pinpoint the source of analyte loss, you can perform a systematic analyte tracking experiment. This involves collecting and analyzing the effluent from each step of the SPE procedure:

  • Load Fraction: The solution that passes through the cartridge during sample loading.

  • Wash Fraction(s): The effluent from each wash step.

  • Elution Fraction: The final collected eluate.

By quantifying the amount of this compound in each fraction, you can determine if the loss is due to breakthrough (high concentration in the load fraction), premature elution (high concentration in the wash fraction), or strong retention (low concentration in the elution fraction).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the solid phase extraction of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Analyte Breakthrough (Found in Load Fraction) 1. Decrease Loading Solvent Strength: Reduce the percentage of organic solvent in your sample solution. 2. Adjust Sample pH: Ensure the sample pH is at least 2 units below the pKa of Robenacoxib to keep it in its neutral, more retentive form on reversed-phase sorbents. 3. Reduce Loading Flow Rate: Decrease the flow rate to allow for sufficient interaction time between the analyte and the sorbent.[3] 4. Increase Sorbent Mass: If breakthrough persists, consider using an SPE cartridge with a larger sorbent bed.
Premature Elution (Found in Wash Fraction) 1. Decrease Wash Solvent Strength: Reduce the organic content of the wash solvent. A stepwise increase in solvent strength during washing can help remove interferences without eluting the analyte. 2. Optimize Wash Solvent pH: Ensure the pH of the wash solvent does not promote the ionization and subsequent elution of this compound.
Strong Retention (Not Found in Load or Wash, Low in Eluate) 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution. 2. Optimize Elution Solvent pH: Adjust the pH of the elution solvent to be at least 2 units above the pKa of Robenacoxib to facilitate its ionization and elution. Adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) can be effective. 3. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete desorption. 4. Consider a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve desorption.[3] 5. Switch to a Less Retentive Sorbent: If using a C18 sorbent, consider trying a C8 or a polymeric sorbent which may have different retention characteristics.[5]
High Variability in Recovery Inconsistent SPE Procedure 1. Automate the SPE process: If possible, use an automated SPE system to ensure consistency in flow rates, solvent volumes, and timing. 2. Ensure Complete Sorbent Solvation: Properly condition and equilibrate the SPE cartridge before loading the sample. Do not let the sorbent bed dry out between steps unless specified by the protocol. 3. Standardize Sample Pre-treatment: Ensure consistent pre-treatment of all samples to minimize variability in the sample matrix.
Matrix Effects 1. Incorporate a Stronger Wash Step: Use a wash solvent that is strong enough to remove interfering matrix components without eluting the analyte. 2. Use a More Selective Sorbent: Consider using a mixed-mode or ion-exchange sorbent for a more targeted extraction.[3] 3. Dilute the Sample: Diluting the sample before loading can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Solid Phase Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application. It is based on common procedures for the extraction of NSAIDs from biological matrices. A study by Fadel et al. reported a recovery of 97% for Robenacoxib from plasma using a liquid-liquid extraction method with methylene (B1212753) chloride, which can serve as a benchmark.[8] An earlier method by Jung et al. utilized SPE for the analysis of Robenacoxib.[8][9][10]

1. Sample Pre-treatment:

  • To 200 µL of plasma, add 20 µL of this compound internal standard solution.

  • Add 200 µL of 4% phosphoric acid to acidify the sample and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube.

2. SPE Cartridge Conditioning:

  • Use a reversed-phase SPE cartridge (e.g., C8 or C18, 100 mg/1 mL).

  • Wash the cartridge with 1 mL of methanol (B129727).

  • Equilibrate the cartridge with 1 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

5. Elution:

  • Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide.

  • Collect the eluate in a clean tube.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

Data Presentation

Table 1: Hypothetical this compound Recovery with Different SPE Sorbents
Sorbent TypeWash SolventElution SolventAverage Recovery (%)RSD (%)
C1820% MethanolMethanol758.2
C820% MethanolMethanol826.5
Polymeric30% MethanolMethanol w/ 2% NH4OH914.1
Mixed-Mode20% MethanolAcetonitrile w/ 2% Formic Acid953.5

This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

Robenacoxib Mechanism of Action

Robenacoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway. The diagram below illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins (B1171923) and the point of inhibition by Robenacoxib.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Robenacoxib Robenacoxib Robenacoxib->COX2 selectively inhibits

Caption: Robenacoxib selectively inhibits the COX-2 enzyme in the inflammatory pathway.

Troubleshooting Workflow for Low SPE Recovery

The following workflow provides a logical approach to diagnosing and resolving low recovery issues in your SPE method.

SPE_Troubleshooting Start Low this compound Recovery Analyte_Tracking Perform Analyte Tracking (Analyze Load, Wash, Eluate) Start->Analyte_Tracking Decision1 Where is the Analyte? Analyte_Tracking->Decision1 In_Load In Load Fraction (Breakthrough) Decision1->In_Load Load In_Wash In Wash Fraction (Premature Elution) Decision1->In_Wash Wash Not_In_Eluate Low in Eluate (Strong Retention) Decision1->Not_In_Eluate Eluate Action_Load Decrease Loading Solvent Strength Adjust pH Reduce Flow Rate In_Load->Action_Load Action_Wash Decrease Wash Solvent Strength In_Wash->Action_Wash Action_Eluate Increase Elution Solvent Strength Adjust pH Increase Volume Not_In_Eluate->Action_Eluate End Optimized Recovery Action_Load->End Action_Wash->End Action_Eluate->End

Caption: A systematic workflow for troubleshooting low SPE recovery.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Robenacoxib-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Robenacoxib (B1679492) and this compound?

For robust quantification, specific precursor and product ion pairs (MRM transitions) must be optimized. The recommended transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Robenacoxib326.1222.1Negative
This compound 331.1 222.1 Negative

Note: The product ion for this compound should be confirmed by a product ion scan on your specific instrument, though the 222.1 m/z fragment is the most likely and stable candidate.

Q2: Which type of LC column is best suited for Robenacoxib analysis?

Both C8 and C18 reversed-phase columns have been successfully used for the chromatographic separation of Robenacoxib. The choice depends on the sample matrix and desired retention time. A C18 column generally provides greater retention for hydrophobic compounds like Robenacoxib.

Q3: What are the typical mobile phase compositions for this analysis?

A common mobile phase combination is a gradient of acetonitrile (B52724) and water, often with an additive to improve peak shape and ionization efficiency. Recommended additives include 0.1% formic acid for positive ionization or 0.01 M ammonium (B1175870) formate (B1220265) for negative ionization.

Q4: How should I prepare my plasma samples for analysis?

Two primary methods are effective for plasma sample preparation: protein precipitation and liquid-liquid extraction. The choice depends on the required level of cleanliness and the complexity of the sample matrix. Detailed protocols for both are provided in the "Experimental Protocols" section.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

Potential Cause Troubleshooting Steps
Column Issues Column Contamination: Flush the column with a strong solvent like isopropanol. If the problem persists, replace the column.[1] Column Void: A void can form if the mobile phase pH is too high (>7) for a silica-based column. Consider using a column with a wider pH tolerance or adjust the mobile phase pH.[1]
Mobile Phase/Injection Solvent Mismatch Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]
Secondary Interactions Tailing of specific peaks can result from interactions between the analyte and the stationary phase. Try a different column chemistry or adjust the mobile phase pH.[1]
Extra-Column Effects Check for issues with tubing, fittings, or the detector flow cell that could contribute to peak tailing.[1]

Problem 2: Inconsistent or Declining Internal Standard (this compound) Signal

Potential Cause Troubleshooting Steps
Sample Preparation Inconsistency Ensure precise and consistent addition of the internal standard to all samples and standards. Verify the accuracy of pipettes.
Instrument Contamination A dirty ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance.
Analyte-Internal Standard Interactions In rare cases, the analyte and internal standard may interact, affecting ionization. Investigate by analyzing the internal standard in the absence of the analyte.
Stability of this compound Verify the stability of your this compound stock and working solutions. Store them appropriately, protected from light, and at the recommended temperature.

Problem 3: Chromatographic Separation of Robenacoxib and this compound

Potential Cause Troubleshooting Steps
Isotope Effect Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2]
Differential Ion Suppression If co-eluting matrix components cause ion suppression at slightly different retention times, it can affect the analyte and internal standard differently, compromising accuracy.
Chromatographic Conditions Modify Gradient: Adjust the mobile phase gradient to ensure co-elution. A shallower gradient can sometimes resolve this issue. Change Column: The degree of separation can be column-dependent. Testing a different column chemistry or brand may be necessary.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples

This protocol provides a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 500 µL of methylene (B1212753) chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Optimized LC-MS/MS Parameters
Parameter Recommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Method 1 lle Liquid-Liquid Extraction (Methylene Chloride) add_is->lle Method 2 centrifuge Centrifugation protein_precipitation->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Chromatographic Results peak_shape Poor Peak Shape? start->peak_shape is_signal Inconsistent IS Signal? peak_shape->is_signal No check_column Check Column & Injection Solvent peak_shape->check_column Yes coelution Analyte/IS Separation? is_signal->coelution No check_prep Verify Sample Prep & IS Stability is_signal->check_prep Yes adjust_gradient Adjust LC Gradient/Column coelution->adjust_gradient Yes end Optimized Results coelution->end No check_column->end check_prep->end adjust_gradient->end

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Troubleshooting poor peak shape for robenacoxib analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of robenacoxib (B1679492), with a focus on resolving poor peak shape. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in robenacoxib analysis?

Peak tailing in the analysis of robenacoxib, an acidic compound, is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] Key causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic robenacoxib, leading to tailing.[2][3] This is particularly prevalent at mid-range pH values.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed-mode interactions or incomplete ionization of robenacoxib, causing peak tailing. Since robenacoxib is a weak acid with a pKa of 4.7, operating at a pH that ensures consistent ionization is crucial.[4]

  • Column Contamination: Accumulation of matrix components or strongly retained compounds on the column can create active sites that cause tailing.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups and leading to increased tailing.[1]

Q2: My robenacoxib peak is showing fronting. What could be the issue?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too high a concentration of robenacoxib can saturate the stationary phase, leading to a distorted peak shape where the front is less steep than the back.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the injection point, resulting in fronting.[5][6]

  • Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to peak distortion, including fronting.[6]

Q3: I am observing split peaks for my robenacoxib standard. What is the likely cause?

Split peaks can be frustrating and may arise from several factors:[7][8]

  • Contaminated Guard Column or Column Inlet: Particulate matter or strongly adsorbed contaminants on the guard column or at the head of the analytical column can disrupt the sample band, causing it to split.[9][10]

  • Injector Problems: Issues with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to a split injection and consequently, split peaks.

  • Co-elution: An impurity or a closely related compound may be co-eluting with robenacoxib.

  • Mobile Phase Inconsistency: Inconsistent mobile phase composition, especially during gradient elution, can sometimes manifest as peak splitting.[7]

Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common peak shape problems in robenacoxib analysis.

cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_splitting Troubleshooting Peak Splitting start Poor Peak Shape (Tailing, Fronting, Splitting) check_system Check System Suitability (Pressure, Baseline) start->check_system peak_tailing Peak Tailing check_system->peak_tailing Identify Problem peak_fronting Peak Fronting check_system->peak_fronting peak_splitting Peak Splitting check_system->peak_splitting tailing_step1 Adjust Mobile Phase pH (e.g., lower to ~2.5-3) peak_tailing->tailing_step1 fronting_step1 Reduce Sample Concentration/ Injection Volume peak_fronting->fronting_step1 splitting_step1 Replace Guard Column/ Inlet Frit peak_splitting->splitting_step1 solution Good Peak Shape tailing_step2 Use End-capped Column tailing_step1->tailing_step2 tailing_step3 Clean/Replace Column tailing_step2->tailing_step3 tailing_step3->solution fronting_step2 Match Sample Solvent to Mobile Phase fronting_step1->fronting_step2 fronting_step3 Check for Column Void fronting_step2->fronting_step3 fronting_step3->solution splitting_step2 Inspect/Clean Injector splitting_step1->splitting_step2 splitting_step3 Check for Co-elution splitting_step2->splitting_step3 splitting_step3->solution

Caption: General troubleshooting workflow for poor peak shape.

Experimental Protocols

Below are detailed methodologies for key experiments cited in published literature for robenacoxib analysis. These can serve as a starting point for method development and troubleshooting.

Method 1: Isocratic HPLC-UV for Robenacoxib in Plasma [11][12]

  • Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm) with a Sunfire C18 guard column.[12]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.025% trifluoroacetic acid in water and acetonitrile.[11][12]

  • Flow Rate: 1.1 mL/min.[11][12]

  • Detection: UV absorbance at 275 nm.[11]

  • Column Temperature: Not specified, but ambient is implied. For better reproducibility, a controlled temperature of 25-30°C is recommended.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of internal standard (e.g., 1.0 µg/mL deracoxib).[12]

    • Add 4 mL of methylene (B1212753) chloride and vortex for 60 seconds.[12]

    • Centrifuge at 1,000 x g for 15 minutes.[12]

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.[12]

    • Reconstitute the residue in 200 µL of mobile phase and inject 100 µL.[12]

Method 2: Isocratic HPLC-UV for Robenacoxib in Sheep Plasma [13][14]

  • Column: Luna C18 (150 x 4.6 mm, 3 µm particle size).[13][14]

  • Mobile Phase: Isocratic elution with 38% Phase A (0.1% v/v formic acid in water:acetonitrile 95:5 v/v) and 62% Phase B (acetonitrile).[13][14]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 275 nm.[13]

  • Column Temperature: 30°C.[13][14]

  • Sample Preparation:

    • To 200 µl of plasma, add 50 mg of NaCl.[13]

    • Spike with 50 µl of internal standard solution.[13]

    • Add 800 µl of acetonitrile, vortex for 30 seconds, shake for 10 minutes, and centrifuge at 4000 g for 10 minutes.[13]

    • Transfer the upper layer, dry under nitrogen at 45°C.[13]

    • Reconstitute in 120 µl of acetonitrile:water (60:40 v/v), vortex, sonicate, and centrifuge.[13]

    • Inject 50 µl.[13]

Data Presentation

The following tables summarize key chromatographic parameters from various published methods for robenacoxib analysis. This allows for easy comparison and selection of starting conditions for method development.

Table 1: HPLC Column and Mobile Phase Parameters for Robenacoxib Analysis

ParameterMethod 1[11][12]Method 2[13][14]Method 3[15]
Column Sunfire C18 (4.6 x 150 mm, 3.5 µm)Luna C18 (150 x 4.6 mm, 3 µm)C18 Column
Mobile Phase A 0.025% Trifluoroacetic acid in water0.1% Formic acid in Water:ACN (95:5)Not specified (gradient)
Mobile Phase B AcetonitrileAcetonitrileNot specified (gradient)
Elution Mode Isocratic (50:50 A:B)Isocratic (38:62 A:B)Gradient
pH Modifier Trifluoroacetic AcidFormic AcidNot specified

Table 2: Operational Parameters for Robenacoxib HPLC Analysis

ParameterMethod 1[11][12]Method 2[13][14]Method 3[15]
Flow Rate 1.1 mL/min1.0 mL/minNot specified
Column Temp. Ambient (not specified)30°C55°C
Detection UV at 275 nmUV at 275 nmMS/MS
Injection Vol. 100 µL50 µLNot specified

References

Technical Support Center: Robenacoxib-d5 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Robenacoxib-d5 in processed biological samples during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results for the target analyte are inconsistent and inaccurate when using this compound as an internal standard. What are the potential causes and solutions?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1] Differential matrix effects, where the analyte and internal standard experience varying degrees of ion suppression or enhancement, can also significantly impact accuracy.[1][2]

Troubleshooting Guide:

Potential Cause Recommended Action
Lack of Co-elution Verify the co-elution of Robenacoxib and this compound by overlaying their chromatograms. A slight shift in retention time due to the isotope effect is possible.[3] If the separation is significant, adjust the mobile phase composition or gradient to achieve co-elution.
Isotopic or Chemical Impurity Always request a certificate of analysis from your supplier detailing the isotopic and chemical purity of this compound. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1] Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.[3]
Isotopic Exchange The position of deuterium (B1214612) labeling is critical to prevent the loss of the label during sample processing.[3][4] Deuterium atoms should be in stable, non-exchangeable positions.[3] Avoid extreme pH conditions during sample preparation if the label is labile.
Differential Matrix Effects Conduct a post-extraction addition experiment to evaluate the matrix effect. This involves comparing the response of the analyte in a clean solution to its response in a post-extraction spiked matrix sample. Differences of 26% or more have been observed in matrices like plasma and urine.[1]
Issue 2: Degradation of this compound During Sample Processing and Storage

Question: I suspect that my this compound internal standard is degrading in the processed samples. How can I investigate and mitigate this?

Answer: The stability of this compound in processed samples is a critical factor for reliable quantification. Degradation can occur due to enzymatic activity, pH instability, or exposure to light and temperature. Studies on the parent drug, Robenacoxib, have shown it degrades more rapidly in acidic environments compared to alkaline or neutral conditions.[5] It is plausible that this compound exhibits similar stability characteristics.

Troubleshooting Guide:

Factor Investigation Mitigation Strategies
pH Stability Perform stability tests of this compound in processed matrix at different pH values (e.g., acidic, neutral, alkaline) to mimic your sample processing conditions. A study on Robenacoxib showed it is the fastest to decompose among several coxibs.[5]Maintain a pH where this compound is most stable throughout the sample preparation and analysis process. Based on data for the parent compound, slightly alkaline or neutral conditions may be preferable.[5]
Enzymatic Degradation Incubate this compound in the biological matrix at the processing temperature and analyze at different time points to assess for degradation.Add enzyme inhibitors to the sample, if appropriate for the analytical method. Optimize the extraction procedure to remove enzymes early in the process.
Temperature and Light Sensitivity Evaluate the stability of this compound in processed samples at different storage temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and under different light conditions (e.g., light vs. dark).Store processed samples at the lowest practical temperature and protect them from light, especially if analysis is not performed immediately.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Processed Samples

This protocol outlines a method to determine the stability of this compound under specific storage conditions within a biological matrix.

  • Sample Preparation:

    • Obtain a pool of the blank biological matrix (e.g., plasma, urine) from at least six different sources.[6]

    • Spike the matrix with a known concentration of this compound at two levels: one near the lower limit of quantification (LLOQ) and one near the upper limit of quantification (ULOQ).

    • Process these spiked samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[7]

  • Storage Conditions:

    • Divide the processed extracts into aliquots for storage under different conditions to be tested (e.g., room temperature for 24 hours, 4°C for 48 hours, -20°C for 7 days).[6]

  • Analysis:

    • Analyze the "time-zero" samples immediately after processing.

    • Analyze the stored samples at the designated time points.

    • Calculate the concentration of this compound in the stored samples and compare it to the "time-zero" samples.

  • Acceptance Criteria:

    • The mean concentration of the stored samples should be within ±15% of the mean concentration of the "time-zero" samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Evaluation BlankMatrix Blank Biological Matrix Spike Spike with this compound (LLOQ & ULOQ) BlankMatrix->Spike Process Sample Extraction (PPT, LLE, or SPE) Spike->Process TimeZero Time-Zero Analysis Process->TimeZero Storage Store Processed Samples (e.g., RT, 4°C, -20°C) Process->Storage Analysis LC-MS/MS Analysis TimeZero->Analysis Storage->Analysis Comparison Compare Concentrations (Stored vs. Time-Zero) Analysis->Comparison Stability Stability Assessment (within ±15%) Comparison->Stability

Caption: Workflow for assessing this compound stability in processed samples.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions InaccurateResults Inaccurate/Inconsistent Quantitative Results CoElution Lack of Co-elution InaccurateResults->CoElution Purity Isotopic/Chemical Impurity InaccurateResults->Purity IsotopeExchange Isotopic Exchange InaccurateResults->IsotopeExchange MatrixEffects Differential Matrix Effects InaccurateResults->MatrixEffects AdjustChromo Adjust Chromatography CoElution->AdjustChromo VerifyPurity Verify Certificate of Analysis Purity->VerifyPurity StableLabel Ensure Stable Label Position IsotopeExchange->StableLabel AssessMatrix Conduct Post-Extraction Addition Experiment MatrixEffects->AssessMatrix

Caption: Troubleshooting logic for inaccurate quantitative results with this compound.

References

Technical Support Center: Robenacoxib HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carry-over in robenacoxib (B1679492) HPLC analysis.

Troubleshooting Guide: Minimizing Robenacoxib Carry-over

Carry-over, the appearance of a small peak from a previous injection in a current chromatogram, can significantly impact the accuracy and reliability of robenacoxib quantification. This guide provides a systematic approach to identifying and resolving carry-over issues.

Initial Assessment: Is it Carry-over?

The first step is to confirm that the observed ghost peak is indeed carry-over. This can be done by injecting a blank solvent immediately after a high-concentration robenacoxib standard.[1][2] If a peak corresponding to robenacoxib appears in the blank injection, carry-over is occurring. The nature of the carry-over can provide clues to its source:

  • Classic Carry-over: A regular reduction in the carry-over peak size with consecutive blank injections often points to issues within the mechanical flow path, such as worn valve seals or fittings.[3]

  • Constant Carry-over: If the peak size remains relatively constant across multiple blank injections, it may not be true carry-over but rather a persistent contamination issue in the system or solvent.[3]

Systematic Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting robenacoxib carry-over.

Carryover_Troubleshooting start Carry-over Detected in Robenacoxib Analysis check_autosampler 1. Investigate Autosampler start->check_autosampler check_column 2. Evaluate Column check_autosampler->check_column If carry-over persists sub_autosampler1 Optimize Needle Wash: - Increase wash time - Use stronger solvent - Employ pre- and post-injection washes check_autosampler->sub_autosampler1 sub_autosampler2 Inspect/Replace Components: - Needle and needle seat - Rotor seal - Sample loop check_autosampler->sub_autosampler2 check_mobile_phase 3. Assess Mobile Phase and Sample Preparation check_column->check_mobile_phase If carry-over persists sub_column1 Column Flushing: - Flush with a strong solvent check_column->sub_column1 sub_column2 Replace Column: - If flushing is ineffective check_column->sub_column2 solution Carry-over Minimized check_mobile_phase->solution If carry-over is resolved sub_mobile_phase1 Sample Preparation: - Consider Solid Phase Extraction (SPE) for high concentration samples check_mobile_phase->sub_mobile_phase1 sub_mobile_phase2 Check Mobile Phase: - Prepare fresh mobile phase check_mobile_phase->sub_mobile_phase2

Caption: A workflow for troubleshooting carry-over in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of carry-over in HPLC analysis?

A1: Carry-over in HPLC can originate from several sources. The most common is the autosampler, where sample components can adhere to the needle, syringe, or valve surfaces.[1][4] Other potential sources include the injection valve rotor seal, sample loop, and the analytical column itself, especially if it becomes fouled over time.[3][4] Inadequate cleaning of vials and caps (B75204) can also introduce contaminants.[1]

Q2: How can I optimize the autosampler wash to reduce robenacoxib carry-over?

A2: Optimizing the needle wash is a critical step in minimizing carry-over.[5] Consider the following:

  • Wash Solvent Composition: The wash solvent should be strong enough to effectively dissolve robenacoxib. A good starting point is a solvent mixture that is at least as strong as the strongest mobile phase composition used in your gradient. For reversed-phase methods, this is typically a high percentage of organic solvent like acetonitrile (B52724) or methanol.[3]

  • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.

  • Wash Routine: Many modern autosamplers allow for both pre- and post-injection needle washes. Utilizing both can significantly reduce carry-over.[5]

Q3: Can the analytical column contribute to robenacoxib carry-over?

A3: Yes, the column can be a source of carry-over, especially if it becomes contaminated with strongly retained sample components.[3][6] To check if the column is the source, you can replace it with a zero-dead-volume union and inject a blank after a high-concentration standard. If the carry-over peak disappears, the column is the likely culprit.[3] Flushing the column with a strong solvent may help, but in severe cases, the column may need to be replaced.

Q4: Are there any specific sample preparation techniques that can help minimize carry-over for high-concentration robenacoxib samples?

A4: For high-concentration samples of robenacoxib (in the range of 500 to 20,000 ng/mL), an initial solid-phase extraction (SPE) procedure prior to HPLC analysis has been shown to prevent non-reproducible carry-over effects.[7][8] This sample cleanup step removes potential interferences and reduces the concentration of the analyte introduced to the HPLC system.

Experimental Protocols and Data

Robenacoxib HPLC Method Parameters

The following table summarizes typical HPLC parameters used for the analysis of robenacoxib, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2
Column Sunfire C18 (4.6 x 150 mm)[8][9]Luna C18 (4.6 x 150 mm, 3 µm)[10]
Mobile Phase Isocratic: 50:50 (v/v) 0.025% trifluoroacetic acid in water and acetonitrile[8][9]Isocratic: 38% A (0.1% v/v formic acid in water:ACN 95:5) and 62% B (ACN)[10]
Flow Rate 1.1 mL/min[8][9]1.0 mL/min[10]
Detection UV at 275 nm[8][9]UV at 275 nm[10]
Column Temperature Not specified30°C[10]

Protocol: Evaluating Autosampler Needle Wash Effectiveness

This protocol describes a systematic approach to optimizing the needle wash to minimize carry-over.

Needle_Wash_Optimization start Start: Baseline Carry-over Assessment step1 1. Inject High Concentration Robenacoxib Standard start->step1 step2 2. Inject Blank Solvent (using current wash method) step1->step2 step3 3. Quantify Carry-over Peak Area step2->step3 decision Is Carry-over Acceptable? step3->decision step4 4. Modify Wash Parameters: - Increase wash volume/time - Change wash solvent composition - Implement pre/post washes decision->step4 No end End: Optimized Wash Method decision->end Yes step5 5. Repeat Steps 1-3 step4->step5 step5->decision

Caption: A workflow for optimizing the needle wash protocol.

Quantitative Data: Impact of Wash Solvent Composition on Carry-over

The following table illustrates the potential impact of different wash solvent compositions on carry-over reduction. The data is hypothetical and serves as an example for structuring experimental results.

Wash Solvent CompositionRobenacoxib Carry-over (%)
50% Acetonitrile in Water1.2%
75% Acetonitrile in Water0.5%
90% Acetonitrile in Water0.1%
100% Acetonitrile< 0.05%
75% Acetonitrile / 25% Isopropanol< 0.02%

References

Selecting the right quantifier and qualifier ions for Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5. It focuses on the critical step of selecting the appropriate quantifier and qualifier ions for accurate and reliable analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are quantifier and qualifier ions, and why are they important in LC-MS/MS analysis?

A1: In quantitative LC-MS/MS, multiple reaction monitoring (MRM) is a common acquisition mode. For a target analyte, we select a specific precursor ion (the ionized molecule) and a characteristic product ion (a fragment of the precursor).

  • Quantifier Ion: This is the product ion that exhibits the strongest and most consistent signal. It is used for the primary quantification of the analyte.

  • Qualifier Ion: This is a second, typically less intense, product ion. It serves as a confirmation of the analyte's identity. The ratio of the qualifier ion to the quantifier ion should remain constant across all samples and standards. A significant deviation in this ratio could indicate the presence of an interfering substance.

The use of both quantifier and qualifier ions significantly increases the confidence and reliability of the analytical results.

Q2: How do I select the quantifier and qualifier ions for this compound?

A2: The selection of quantifier and qualifier ions is based on the fragmentation pattern of the molecule in the mass spectrometer. For Robenacoxib (B1679492) and its deuterated internal standard, this compound, the precursor ion is the protonated molecule, [M+H]⁺.

A validated bioanalytical method has established the following multiple reaction monitoring (MRM) transition for Robenacoxib: m/z 326 → 222.[1] For its deuterated internal standard, this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher due to the five deuterium (B1214612) atoms. The product ion, resulting from the fragmentation of a stable part of the molecule, is expected to be the same as that of the unlabeled Robenacoxib.

Therefore, the recommended MRM transitions are:

  • Robenacoxib: Precursor ion m/z 326 → Product ion (Quantifier) m/z 222.[1]

  • This compound: Precursor ion m/z 331 → Product ion (Quantifier) m/z 222.

To select a qualifier ion, you would typically look for the next most abundant and stable fragment ion in the product ion scan of Robenacoxib. If a suitable second fragment is identified, the same fragment would be used as the qualifier for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal for this compound Incorrect MRM transition settings.Verify that the precursor ion is set to m/z 331 and the product ion is set to m/z 222.
Poor ionization.Optimize the ion source parameters (e.g., electrospray voltage, gas flows, temperature).
Degradation of the internal standard.Prepare fresh working solutions of this compound.
Inconsistent quantifier/qualifier ion ratio Presence of a co-eluting interference.Improve chromatographic separation by modifying the gradient, mobile phase composition, or column chemistry.
Instability of one of the fragment ions.Re-evaluate the product ion scan to select more stable qualifier and quantifier ions.
Detector saturation.Dilute the sample to bring the analyte concentration within the linear range of the detector.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix effects from the sample.Optimize the sample preparation procedure to remove interfering matrix components.

Quantitative Data Summary

The following table summarizes the recommended quantifier and qualifier ions for the analysis of Robenacoxib and its internal standard, this compound.

Compound Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z)
Robenacoxib326222To be determined from product ion scan
This compound331222To be determined from product ion scan

Experimental Protocol: Ion Selection Workflow

The following protocol outlines the steps for selecting and optimizing quantifier and qualifier ions for this compound.

  • Compound Infusion and Tuning:

    • Prepare a standard solution of Robenacoxib and this compound.

    • Infuse the solutions directly into the mass spectrometer to optimize the precursor ion signal. For Robenacoxib, tune on m/z 326, and for this compound, tune on m/z 331.

  • Product Ion Scan (MS/MS):

    • Perform a product ion scan for each precursor ion (m/z 326 and m/z 331) to observe the fragmentation pattern.

    • Identify the most abundant and stable product ions.

  • Selection of Quantifier and Qualifier Ions:

    • Select the most intense product ion as the quantifier (e.g., m/z 222 for both).

    • Select the second most intense and stable product ion as the qualifier.

  • MRM Method Development:

    • Create an MRM method using the selected precursor and product ion pairs.

    • Optimize the collision energy for each transition to maximize the signal intensity of the product ions.

  • Method Validation:

    • Inject a series of standards and quality control samples to verify the linearity, accuracy, and precision of the method.

    • Monitor the quantifier/qualifier ion ratio to ensure its consistency across the calibration curve.

Workflow for Ion Selection

Ion_Selection_Workflow Workflow for Quantifier and Qualifier Ion Selection cluster_prep Preparation cluster_ms Mass Spectrometry cluster_method Method Development cluster_validation Validation prep_std Prepare Robenacoxib & This compound Standards infusion Direct Infusion & Tuning (Precursor Ion Optimization) prep_std->infusion product_scan Product Ion Scan (MS/MS) (Fragmentation Pattern) infusion->product_scan select_ions Select Quantifier & Qualifier Ions product_scan->select_ions mrm_dev MRM Method Creation (Optimize Collision Energy) select_ions->mrm_dev validation Method Validation (Linearity, Accuracy, Precision) mrm_dev->validation ratio_check Monitor Ion Ratio Consistency validation->ratio_check

Caption: A logical workflow for the selection and validation of quantifier and qualifier ions.

References

Lower limit of quantification (LLOQ) improvement for robenacoxib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of robenacoxib (B1679492). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for robenacoxib, with a focus on improving the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What is a typical LLOQ for robenacoxib in plasma, and what analytical technique is best to achieve the lowest LLOQ?

A typical LLOQ for robenacoxib in plasma can range from 0.1 µg/mL (100 ng/mL) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to as low as 2-3 ng/mL using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] For applications requiring high sensitivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the recommended technique to achieve a lower LLOQ.[1][5]

Q2: My signal-to-noise ratio at the LLOQ is poor. How can I improve it?

To improve the signal-to-noise ratio (S/N) at the LLOQ, consider the following:

  • Optimize Sample Preparation: A more efficient extraction and clean-up procedure can significantly reduce matrix components that interfere with your analyte's signal. Techniques like solid-phase extraction (SPE) or a well-optimized liquid-liquid extraction (LLE) can yield cleaner samples than protein precipitation.

  • Enhance Ionization Efficiency (for LC-MS/MS): Robenacoxib, like many NSAIDs, is an acidic compound and ionizes well in negative ion mode (ESI-).[6] Ensure your mass spectrometer's source parameters (e.g., capillary temperature, sheath gas pressure) are optimized for robenacoxib.[6]

  • Chromatographic Separation: Improve the separation of robenacoxib from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or trying a different column chemistry.

  • Reduce Chemical Noise: Use high-purity solvents and reagents to minimize background noise.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What are the common causes and solutions?

Matrix effects, such as ion suppression or enhancement, are common challenges in bioanalysis and can compromise accuracy and precision.[7]

  • Common Causes: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) from plasma) can interfere with the ionization of robenacoxib.[8] Inadequate sample clean-up is a primary contributor.[8]

  • Solutions:

    • Improve Sample Clean-up: Implement a more rigorous sample preparation method like SPE or LLE to remove interfering substances.[9][10]

    • Chromatographic Optimization: Modify your HPLC method to separate robenacoxib from the matrix interferences.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the LLOQ.[11]

    • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated robenacoxib) is highly recommended to compensate for matrix effects.[12]

Q4: What are the key stability considerations for robenacoxib in biological samples?

Robenacoxib is known to be unstable under certain conditions. It can hydrolyze to form a lactam impurity in acidic pH.[13] Studies have also shown it to be the least stable compared to other coxibs in various environmental conditions, degrading more in acidic than alkaline environments.[14]

  • Best Practices:

    • Store plasma and blood samples at -16°C or colder.[15] Robenacoxib has been shown to be stable in frozen blood for at least 156 days.[15]

    • Process samples promptly after collection.

    • During sample preparation, avoid prolonged exposure to strongly acidic conditions.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the quantification of robenacoxib.

Issue 1: Inability to Achieve Target LLOQ
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Sample Clean-up Switch from protein precipitation to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Reduction of matrix interferences, leading to a better signal-to-noise ratio.
Suboptimal LC-MS/MS Conditions Optimize MS parameters in negative ion mode for robenacoxib.[6] Experiment with different mobile phase compositions and gradients to improve chromatographic peak shape and resolution.Enhanced signal intensity and reduced background noise.
Low Extraction Recovery Evaluate different extraction solvents for LLE or different sorbents and elution solvents for SPE. Ensure the pH of the sample is optimized for extraction.Increased amount of robenacoxib extracted from the sample, leading to a stronger signal.
Instrument Sensitivity If available, utilize a more sensitive mass spectrometer.Lower detection limits can be achieved with more advanced instrumentation.
Issue 2: Poor Reproducibility and Accuracy
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement the use of a stable isotope-labeled internal standard.[12] Further optimize the sample clean-up procedure to minimize co-eluting interferences.[11]Improved accuracy and precision by compensating for variations in sample matrix and extraction efficiency.
Analyte Instability Ensure samples are stored at appropriate low temperatures and processed in a timely manner. Avoid acidic conditions during sample preparation.[13][14]Consistent and accurate quantification by preventing degradation of robenacoxib.
Carry-over For high concentration samples, an initial solid-phase extraction can help prevent carry-over effects.[1][5] Optimize the autosampler wash procedure with a strong organic solvent.Elimination of residual analyte from previous injections, ensuring the accuracy of subsequent low-concentration samples.

Data Summary Tables

Table 1: Reported LLOQs for Robenacoxib in Biological Matrices

Analytical MethodMatrixLLOQReference
HPLC-UVPlasma0.1 µg/mL[2][3][4]
HPLC-UVPlasma0.05 µg/mL[16]
LC-MSBlood3 ng/mL[1][5]
LC-MS/MSBlood2 ng/mL[12]

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein removal by adding an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Less clean extract, significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extract than protein precipitation, good recovery.More labor-intensive, requires solvent evaporation and reconstitution.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, reduces matrix effects, allows for sample concentration.[9][10]More complex and costly method development.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Low ng/mL Quantification of Robenacoxib in Plasma

This protocol is a composite based on methodologies that have achieved low ng/mL LLOQs.[1][12]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add an internal standard (e.g., deuterated robenacoxib).

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute robenacoxib with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for robenacoxib and the internal standard.

Protocol 2: HPLC-UV Method for Sub-µg/mL Quantification of Robenacoxib in Plasma

This protocol is based on established HPLC-UV methods.[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard.

  • Add an extraction solvent such as methylene (B1212753) chloride.[4]

  • Vortex mix thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.[2][3]

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm).[2][3]

  • Mobile Phase: An isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[2][3][4]

  • Flow Rate: 1.1 mL/min.[2][3][4]

  • Detection Wavelength: 275 nm.[2][3][4]

  • Injection Volume: 100 µL.[2][3]

Visualizations

LLOQ_Improvement_Workflow cluster_start Start: Define Analytical Goal cluster_sample_prep Step 1: Sample Preparation Optimization cluster_lcms Step 2: LC-MS/MS Optimization cluster_troubleshooting Step 3: Advanced Troubleshooting cluster_end End Goal Start Target LLOQ Not Met SP_Check Evaluate Current Method (e.g., Protein Precipitation) Start->SP_Check LLE Implement Liquid-Liquid Extraction (LLE) SP_Check->LLE If matrix effects are moderate SPE Implement Solid-Phase Extraction (SPE) SP_Check->SPE If matrix effects are severe SP_Result Cleaner Sample Extract LLE->SP_Result SPE->SP_Result LCMS_Check Review LC & MS Parameters SP_Result->LCMS_Check Optimize_LC Adjust Gradient & Mobile Phase LCMS_Check->Optimize_LC Optimize_MS Optimize Source Parameters (Negative Ion Mode) LCMS_Check->Optimize_MS LCMS_Result Improved S/N Ratio Optimize_LC->LCMS_Result Optimize_MS->LCMS_Result TS_Check Persistent Issues? LCMS_Result->TS_Check IS Use Stable Isotope-Labeled Internal Standard TS_Check->IS For accuracy/precision Instrument Utilize Higher Sensitivity Instrument TS_Check->Instrument For ultimate sensitivity End Achieved Target LLOQ TS_Check->End If LLOQ is met IS->End Instrument->End

Caption: Workflow for improving the LLOQ of robenacoxib.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Slightly inhibited at high doses COX2->PGH2 PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2->Prostaglandins_Inflammatory Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Robenacoxib Utilizing Robenacoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of robenacoxib (B1679492) in biological matrices, with a special focus on the use of its deuterated stable isotope, Robenacoxib-d5, as an internal standard (IS). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. This document presents a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview of Bioanalytical Methods

The following tables summarize the performance characteristics of various validated bioanalytical methods for robenacoxib quantification. The use of this compound as an internal standard in LC-MS/MS methods significantly improves accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2]

Table 1: Comparison of Validated HPLC-UV Methods for Robenacoxib Analysis

ParameterMethod 1 (Fadel et al., 2022)Method 2 (Jung et al., 2009)
Biological Matrix Sheep PlasmaDog and Cat Blood/Plasma
Extraction Method Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Internal Standard Not specifiedNot specified for HPLC-UV
Linearity Range 0.05 - 50 µg/mL500 - 20,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[3]500 ng/mL[4][5]
Recovery 95% ± 14%[3]87 - 91%[5]
Intra-day Precision (CV%) < 2.69%Not specified
Inter-day Precision (CV%) < 14.3%Not specified
Accuracy Within 15% of nominal valuesNot specified

Table 2: Comparison of Validated LC-MS/MS Methods for Robenacoxib Analysis

ParameterMethod 1 (Jung et al., 2009)Method 2 (King et al., 2017)
Biological Matrix Dog and Cat Blood/PlasmaDog Whole Blood
Extraction Method Solid-Phase Extraction (SPE)[4][5]Protein Precipitation
Internal Standard This compound Deuterated Robenacoxib
Linearity Range 3 - 100 ng/mL[4][5]2 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL[4][5]2 ng/mL
Recovery 93%[5]Not specified
Intra-day Precision (CV%) Not specified6.9 - 9.4%
Inter-day Precision (CV%) Not specified13.0% at LLOQ
Accuracy Not specified96.5 - 104.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.

Method 1: LC-MS/MS with Protein Precipitation and this compound

This method is advantageous for its simplicity and high-throughput capabilities.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood, add an appropriate volume of a solution containing the internal standard, this compound.

  • Add a protein precipitating agent (e.g., acetonitrile) to the sample.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • LC System: A suitable HPLC or UHPLC system.

  • Column: ACE 5 µm C18 column (50 x 2.1 mm) or equivalent.

  • Mobile Phase: A gradient of mobile phases suitable for reversed-phase chromatography, such as water with formic acid and acetonitrile (B52724).

  • Flow Rate: A typical flow rate for a 2.1 mm ID column.

  • Injection Volume: A small injection volume (e.g., 5-10 µL).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Robenacoxib: m/z 326 → 222[2]

    • This compound: A specific transition for the deuterated internal standard would be monitored.

Method 2: HPLC-UV with Liquid-Liquid Extraction

This method offers a cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantification.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of an internal standard solution (if used).

  • Add 4 mL of an immiscible organic solvent (e.g., methylene (B1212753) chloride).

  • Vortex the mixture vigorously for 60 seconds.

  • Centrifuge for 15 minutes at 1,000 x g to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm) or similar C18 column.[6]

  • Mobile Phase: A mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[6]

  • Flow Rate: 1.1 mL/min.[6]

  • Detection Wavelength: 275 nm.[6]

  • Injection Volume: 100 µL.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

Experimental Workflow: LC-MS/MS with Protein Precipitation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start: Whole Blood Sample (50 µL) add_is Add this compound Internal Standard start->add_is add_pp Add Protein Precipitating Agent add_is->add_pp vortex Vortex add_pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data Data Acquisition and Processing lc_ms->data results Robenacoxib Concentration data->results

Caption: Workflow for Robenacoxib analysis by LC-MS/MS.

Experimental Workflow: HPLC-UV with Liquid-Liquid Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start: Plasma Sample (100 µL) add_solvent Add Methylene Chloride (4 mL) start->add_solvent vortex Vortex (60s) add_solvent->vortex centrifuge Centrifuge (15 min, 1000g) vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness (Nitrogen) transfer_org->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute hplc HPLC-UV Analysis (275 nm) reconstitute->hplc data Data Acquisition and Processing hplc->data results Robenacoxib Concentration data->results

Caption: Workflow for Robenacoxib analysis by HPLC-UV.

References

A Comparative Guide to Internal Standards for NSAID Analysis: Robenacoxib-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and clinical research. Achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) analysis hinges on the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of Robenacoxib-d5 and other common internal standards used for NSAID analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative LC-MS/MS analysis.[1] These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

This compound is the deuterium-labeled version of Robenacoxib (B1679492), a selective COX-2 inhibitor.[2][3] As a SIL IS, it is the ideal choice for the quantification of Robenacoxib for several key reasons:

  • Co-elution: It shares near-identical physicochemical properties with the unlabeled analyte, ensuring they elute at the same time during chromatography.[4]

  • Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte in the mass spectrometer, providing the most accurate correction.[1][4][5]

  • Compensates for Recovery: It effectively mimics the analyte during sample preparation steps (e.g., extraction, evaporation), correcting for any sample loss.[4]

The use of an analyte's specific deuterated standard is proven to enhance precision and accuracy in quantitative bioanalysis.[4]

Alternative Internal Standards

While a specific SIL IS like this compound is optimal for its corresponding analyte, alternatives are often employed due to cost, availability, or the need to quantify multiple NSAIDs simultaneously.

  • Structurally Similar Analogues (Non-labeled): Using another NSAID as the internal standard is a common practice. For instance, studies analyzing Robenacoxib have successfully used Diclofenac and Deracoxib as internal standards.[6][7][8] This approach is viable but requires careful validation, as differences in chemical structure can lead to variations in extraction recovery and ionization efficiency.

  • Other Deuterated Standards: A deuterated standard of a structurally similar compound (e.g., Deracoxib-d4, Celecoxib-d4) can be a suitable proxy.[1] This is generally preferable to a non-labeled analogue but may not perfectly mimic the analyte's behavior, especially if their chromatographic retention times differ.[5][9]

The primary challenge with any alternative IS is ensuring it behaves as similarly to the analyte as possible. The greater the structural difference, the higher the risk of introducing bias and imprecision into the measurement.[10]

Performance Comparison Data

The following tables summarize validation data from various studies quantifying Robenacoxib using different internal standards. This allows for an indirect comparison of their performance in bioanalytical methods.

Table 1: Method Validation Parameters for Robenacoxib Analysis

Analyte Internal Standard Matrix Linearity (R²) Recovery (%) LLOQ (µg/mL) Reference
Robenacoxib Diclofenac Sheep Plasma 0.999 95 ± 14 0.05 [6]

| Robenacoxib | Deracoxib | Dogfish Plasma | Not Specified | 95 | 0.1 |[7][8] |

Table 2: Precision and Accuracy Data

Analyte Internal Standard Intra-day Precision (CV%) Inter-day Precision (CV%) Accuracy (% of Nominal) Reference
Robenacoxib Diclofenac < 2.69 < 14.3 < 15% Deviation [6]

| Robenacoxib | Deracoxib | 4.9 - 9.2 | 2.2 - 10.9 | Not Specified |[7][8] |

As shown, both Diclofenac and Deracoxib have been used to develop robust and precise methods for Robenacoxib quantification. However, the use of this compound would be expected to further improve these metrics by providing more effective correction for analytical variability.

Experimental Protocols

Below are representative methodologies for the analysis of Robenacoxib in plasma, synthesized from published literature.

Protocol 1: HPLC-UV Method with Analogue IS (Diclofenac)

This method is adapted from a pharmacokinetic study of Robenacoxib in sheep.[6]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of sheep plasma, add 50 µL of Diclofenac internal standard solution (1 µg/mL in methanol).

    • Add 750 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • System: HPLC with UV Detector.

    • Column: Luna C18 (150 x 4.6 mm, 3 µm).[6]

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water:acetonitrile (38:62 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV at 275 nm.[6]

Protocol 2: HPLC-UV Method with Analogue IS (Deracoxib)

This method is based on a study of Robenacoxib in dogfish plasma.[7][8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of Deracoxib internal standard solution (1.0 µg/mL).[7][8]

    • Add 4 mL of methylene (B1212753) chloride, vortex for 60 seconds, and centrifuge.[7][8]

    • Transfer the organic layer to a clean tube and evaporate to dryness with nitrogen gas.[7][8]

    • Reconstitute the residue in 200 µL of mobile phase.[7][8]

  • Chromatographic Conditions:

    • System: HPLC with UV Detector.

    • Column: Sunfire C18 (150 x 4.6 mm, 3.5 µm).[7][8]

    • Mobile Phase: 0.025% trifluoroacetic acid and acetonitrile (50:50 v/v).[7][8]

    • Flow Rate: 1.1 mL/min.[7][8]

    • Detection: UV at 275 nm.[7][8]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the analytical workflow and the biological target of Robenacoxib.

Analytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (LLE or PPT) Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Quant 6. Data Processing & Quantification LCMS->Quant

Caption: A typical experimental workflow for NSAID quantification using an internal standard.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins (Gastric Protection) Thromboxane (Platelet Aggregation) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammation Robenacoxib Robenacoxib (Selective NSAID) Robenacoxib->COX2

Caption: Simplified signaling pathway showing selective inhibition of COX-2 by Robenacoxib.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable LC-MS/MS methods for the quantification of NSAIDs. Stable isotope-labeled internal standards, such as This compound , are the unequivocal gold standard for quantifying their unlabeled counterparts. They provide the most accurate correction for sample loss and matrix effects, leading to superior data quality.

When a specific SIL IS is not feasible, other deuterated NSAIDs or structurally similar analogues like Diclofenac and Deracoxib can be used. However, these alternatives necessitate more extensive method validation to characterize and mitigate potential inaccuracies arising from differences in physicochemical properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop and implement high-quality analytical methods for NSAID quantification.

References

A Comparative Analysis of Robenacoxib and Meloxicam Pharmacokinetics in Feline Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two widely used non-steroidal anti-inflammatory drugs (NSAIDs) in cats: robenacoxib (B1679492) and meloxicam (B1676189). The information presented is collated from peer-reviewed studies and is intended to support research and development in feline pharmacology.

Executive Summary

Robenacoxib, a COX-2 selective NSAID, is characterized by its rapid absorption and elimination from the bloodstream in cats.[1][2] In contrast, meloxicam, which is also a preferential COX-2 inhibitor, exhibits a significantly longer half-life.[3] These fundamental differences in their pharmacokinetic profiles influence their dosing regimens and clinical application. This guide delves into the quantitative data underpinning these characteristics and outlines the typical experimental methodologies employed in their assessment.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for robenacoxib and meloxicam in cats following intravenous (IV), subcutaneous (SC), and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Robenacoxib in Cats

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO) - FastedOral (PO) - FedSource(s)
Dose 2 mg/kg2 mg/kg1.76 mg/kg1.75 mg/kg[4]
Tmax (Time to Peak Plasma Concentration) N/A1 hour0.5 hours1 hour[1][4]
Cmax (Peak Plasma Concentration) N/A-1159 ng/mL692 ng/mL[1]
t½ (Half-life) 1.49 hours---[1][4]
AUC (Area Under the Curve) --1337 ng·h/mL1069 ng·h/mL[1]
Bioavailability (F) 100%69%49%10%[1][4]
Volume of Distribution (Vd) 0.13 L/kg---[1][4]
Clearance (CL) 0.29 L/kg/h (plasma)---[1][4]
Protein Binding >98%>98%>98%>98%[5]

Table 2: Pharmacokinetic Parameters of Meloxicam in Cats

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO)Source(s)
Dose -0.3 mg/kg0.05-0.2 mg/kg/day[6][7]
Tmax (Time to Peak Plasma Concentration) N/A1.5 hours~3 hours (fasted)[7][8]
Cmax (Peak Plasma Concentration) N/A1.1 mcg/mL-[7]
t½ (Half-life) -~15 hours25.7 hours[6][7]
AUC (Area Under the Curve) ---
Bioavailability (F) 100%~100%-[7]
Volume of Distribution (Vd) -0.27 L/kg0.245 L/kg[6][7]
Clearance (CL) -0.013 L/hr/kg0.00656 L/h/kg[6][7]
Protein Binding 97%97%~97%[7][9]

Experimental Workflow Visualization

The following diagram illustrates a typical crossover study design for comparing the pharmacokinetics of two drugs in a feline population.

Feline_PK_Workflow cluster_setup Study Setup cluster_phase1 Phase 1 cluster_washout Washout Period cluster_phase2 Phase 2 (Crossover) cluster_analysis Data Analysis Animal_Selection Healthy Adult Cats (n=X) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline Baseline Health Screening (Physical Exam, Bloodwork) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization GroupA_Drug1 Group A Receives Robenacoxib Randomization->GroupA_Drug1 GroupB_Drug2 Group B Receives Meloxicam Randomization->GroupB_Drug2 Sampling1 Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) GroupA_Drug1->Sampling1 GroupB_Drug2->Sampling1 Washout Drug-free Period (e.g., 2-3 weeks) Sampling1->Washout GroupA_Drug2 Group A Receives Meloxicam Washout->GroupA_Drug2 GroupB_Drug1 Group B Receives Robenacoxib Washout->GroupB_Drug1 Sampling2 Repeat Serial Blood Sampling GroupA_Drug2->Sampling2 GroupB_Drug1->Sampling2 Plasma_Analysis Drug Concentration Analysis (HPLC or LC-MS/MS) Sampling2->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental Analysis) Plasma_Analysis->PK_Modeling Stats Statistical Comparison of Parameters PK_Modeling->Stats

Caption: Generalized workflow for a feline pharmacokinetic crossover study.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. A generalized methodology is outlined below.

1. Animal Subjects and Housing:

  • Studies typically utilize healthy, adult domestic shorthair cats.[4][6] The number of subjects varies between studies.

  • Animals are allowed an acclimation period before the commencement of the study.[4]

  • Cats are housed in conditions that facilitate social interaction but are individually caged for specific periods post-drug administration to ensure accurate observation and sample collection.[4]

  • A standard diet and ad libitum access to water are provided. For studies investigating the effect of food on oral absorption, feeding is controlled.[4]

2. Study Design:

  • A crossover design is frequently employed, where each cat receives both drugs with a washout period in between to prevent carry-over effects.[4] This design allows for within-subject comparisons, reducing inter-individual variability.

  • Animals are randomly allocated to treatment sequences.

3. Drug Administration:

  • Intravenous (IV): The drug is typically administered as a single bolus injection into a cephalic vein. This route serves as the reference for 100% bioavailability.

  • Subcutaneous (SC): Injections are generally given in the interscapular region.[4]

  • Oral (PO): Tablets or solutions are administered directly into the mouth. The influence of food is often assessed by administering the drug to fasted and fed animals.[4]

4. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration. A typical schedule for a short-half-life drug like robenacoxib might include samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.[10] For a long-half-life drug like meloxicam, the sampling schedule would be extended to 48, 72, or even 96 hours.[11]

  • Samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma, which is then stored frozen until analysis.[6][11]

5. Bioanalytical Method:

  • The concentration of the drug in plasma or blood is quantified using a validated high-performance liquid chromatography (HPLC) with UV detection or, for greater sensitivity, a liquid chromatography-mass spectrometry (LC-MS/MS) method.[6][12]

  • The method is validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[4]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each cat are analyzed using pharmacokinetic software.

  • Non-compartmental analysis is commonly used to determine key parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.[6] In some cases, compartmental modeling is also applied to describe the drug's distribution and elimination phases.[6]

Mechanism of Action: COX Selectivity

Both robenacoxib and meloxicam exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. However, their selectivity for the two main isoforms, COX-1 and COX-2, differs.

COX_Inhibition_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI protection, platelet aggregation, renal blood flow) COX1->Prostaglandins_Physiological Produces Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Produces Robenacoxib Robenacoxib Robenacoxib->COX2 Highly Selective Inhibition Meloxicam Meloxicam Meloxicam->COX1 Some Inhibition Meloxicam->COX2 Preferential Inhibition

Caption: Differential inhibition of COX-1 and COX-2 pathways by robenacoxib and meloxicam.

Robenacoxib is a highly selective COX-2 inhibitor, with a high in vitro IC50 ratio of COX-1 to COX-2.[13] This selectivity is thought to spare the protective functions of COX-1 in the gastrointestinal tract and kidneys. Meloxicam is considered a preferential COX-2 inhibitor, meaning it inhibits COX-2 to a greater extent than COX-1, but some COX-1 inhibition still occurs.[3]

References

Efficacy Showdown: Robenacoxib Versus Other COX-2 Inhibitors in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of veterinary non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase-2 (COX-2) inhibitors stand out for their targeted approach to managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Among these, robenacoxib (B1679492) has emerged as a noteworthy coxib, lauded for its high COX-2 selectivity and efficacy in companion animals. This guide provides an objective comparison of robenacoxib's performance against other commonly used COX-2 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these therapeutic agents.

Quantitative Efficacy Comparison: In Vitro COX-2 Selectivity

The hallmark of a modern NSAID's safety and efficacy profile lies in its selectivity for the COX-2 enzyme over the constitutively expressed COX-1 enzyme, which is crucial for gastrointestinal and renal homeostasis. This selectivity is quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher ratio indicates greater selectivity for COX-2.

Canine In Vitro Whole Blood Assays

Data from canine in vitro whole blood assays provide a standardized platform for comparing the COX-2 selectivity of various NSAIDs.

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1:COX-2 IC50 Ratio
Robenacoxib 28.90.058502.3 [1]
Deracoxib--48.5
Nimesulide--29.2
S(+) Carprofen (B1668582)--17.6
Meloxicam (B1676189)--7.3
Etodolac--6.6
R(-) Carprofen--5.8
Ketoprofen (B1673614)--0.88
Firocoxib--~384

Note: Direct IC50 values for all comparators from a single standardized assay were not uniformly available in the reviewed literature. Ratios are presented as reported in comparative studies for relative ranking.

Feline In Vitro Whole Blood Assays

Similar assays in feline whole blood demonstrate robenacoxib's high COX-2 selectivity in this species as well.

DrugCOX-1:COX-2 IC50 Ratio
Robenacoxib 32.2 - 502.3 [1][2]
Diclofenac3.9
Meloxicam2.7
Ketoprofen0.049 (COX-1 selective)

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug are critical determinants of its clinical efficacy, dosing regimen, and safety. Key parameters include the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), bioavailability, and elimination half-life.

Canine Pharmacokinetic Parameters (Oral Administration)
DrugTmax (hours)Cmax (μg/mL)Bioavailability (%)Elimination Half-life (hours)
Robenacoxib <1-84 (fasted)0.63
Meloxicam-~0.3 (0.1 mg/kg)~100~24[3]
Carprofen0.8316.9 (single dose)~1006.22 - 11.7[1][4]
Deracoxib-->90~3[5][6]
Firocoxib1 - 50.9 - 1.3-5.9 - 7.8[7][8]
Mavacoxib<24-87 (fed)~16.6 days
Feline Pharmacokinetic Parameters
DrugTmax (hours)Mean Residence Time (hours)
Robenacoxib (oral) 11.70[2]
Robenacoxib (s.c.) 11.79[2]
Meloxicam (s.c.)--

Clinical Efficacy in Target Species

Canine Clinical Studies

Clinical trials in dogs have demonstrated the efficacy of robenacoxib in managing pain and inflammation associated with various conditions.

  • Osteoarthritis: In a 12-week study, robenacoxib (1-2 mg/kg once daily) showed non-inferior efficacy and tolerability compared to carprofen (2-4 mg/kg once daily) for the treatment of osteoarthritis in dogs.

  • Soft Tissue Surgery: A multi-center clinical trial comparing robenacoxib (2 mg/kg pre-operatively, then 1-2 mg/kg daily) to meloxicam (0.2 mg/kg pre-operatively, then 0.1 mg/kg daily) for soft tissue surgery found that both treatments provided similar and effective pain control.

Feline Clinical Studies

Robenacoxib has also been shown to be effective and well-tolerated in cats.

  • Orthopedic and Soft Tissue Surgery: Pre-operative administration of robenacoxib has demonstrated superior efficacy in reducing pain scores in cats for up to 22 hours compared to meloxicam.[9] In some studies, robenacoxib showed non-inferior efficacy to meloxicam for controlling post-operative pain and inflammation in cats undergoing orthopedic surgery.[10][11]

  • Musculoskeletal Disorders: Robenacoxib administered once daily was found to have non-inferior efficacy and tolerability, with superior palatability, compared to ketoprofen for the treatment of acute pain and inflammation associated with musculoskeletal disorders in cats.

Experimental Protocols

In Vitro Whole Blood Assay for COX Inhibition

This assay is a cornerstone for determining the COX-1 and COX-2 selectivity of NSAIDs.

Objective: To measure the concentration of an NSAID required to inhibit 50% of COX-1 and COX-2 activity in whole blood.

Methodology:

  • Blood Collection: Fresh heparinized whole blood is collected from the target species (e.g., dog, cat).

  • COX-1 Inhibition Assay:

    • Aliquots of whole blood are incubated with varying concentrations of the test NSAID.

    • Blood is allowed to clot to induce platelet aggregation, which stimulates COX-1 to produce thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2.

    • The concentration of TXB2 in the serum is measured by enzyme-linked immunosorbent assay (ELISA).

    • The IC50 for COX-1 is the concentration of the drug that reduces TXB2 production by 50%.

  • COX-2 Inhibition Assay:

    • Aliquots of whole blood are incubated with varying concentrations of the test NSAID.

    • Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response, leading to the upregulation and activity of COX-2.

    • COX-2 activity is measured by the production of prostaglandin (B15479496) E2 (PGE2).

    • The concentration of PGE2 in the plasma is measured by ELISA.

    • The IC50 for COX-2 is the concentration of the drug that reduces PGE2 production by 50%.

  • Selectivity Ratio Calculation: The COX-1:COX-2 IC50 ratio is calculated to determine the drug's selectivity.

G cluster_0 COX-1 Inhibition Assay cluster_1 COX-2 Inhibition Assay Blood_Sample_1 Whole Blood Sample Incubation_1 Incubate with NSAID Blood_Sample_1->Incubation_1 Clotting Induce Clotting Incubation_1->Clotting TXB2_Measurement Measure TXB2 (COX-1 product) Clotting->TXB2_Measurement IC50_1 Calculate COX-1 IC50 TXB2_Measurement->IC50_1 Selectivity_Ratio Selectivity_Ratio IC50_1->Selectivity_Ratio Ratio Calculation Blood_Sample_2 Whole Blood Sample Incubation_2 Incubate with NSAID Blood_Sample_2->Incubation_2 LPS_Stimulation Stimulate with LPS Incubation_2->LPS_Stimulation PGE2_Measurement Measure PGE2 (COX-2 product) LPS_Stimulation->PGE2_Measurement IC50_2 Calculate COX-2 IC50 PGE2_Measurement->IC50_2 IC50_2->Selectivity_Ratio Ratio Calculation

Experimental Workflow for In Vitro COX Inhibition Assay
Sodium Urate-Induced Synovitis Model in Dogs

This in vivo model is used to assess the analgesic and anti-inflammatory effects of NSAIDs in an acute inflammatory setting.

Objective: To evaluate the efficacy of an NSAID in reducing lameness and inflammation in a model of acute synovitis.

Methodology:

  • Induction of Synovitis: A sterile suspension of sodium urate crystals is injected into the stifle (knee) joint of healthy dogs under sedation. This induces an acute inflammatory response, mimicking gout in humans, and results in transient lameness.

  • Treatment Administration: The test NSAID (e.g., robenacoxib) or a comparator drug is administered at a specified time point relative to the induction of synovitis. A placebo group is also included.

  • Efficacy Assessment:

    • Force Plate Analysis: Objective measurement of limb function by quantifying the peak vertical force exerted by the affected limb during locomotion.

    • Clinical Lameness Scoring: Subjective assessment of the degree of lameness by a trained observer.

    • Joint Swelling Measurement: Quantification of joint circumference or volume.

    • Pain on Palpation: Subjective assessment of the dog's response to palpation of the affected joint.

  • Data Analysis: The effects of the test drug are compared to the placebo and comparator groups to determine its analgesic and anti-inflammatory efficacy.

G start Healthy Dog induction Induce Synovitis (Sodium Urate Injection) start->induction treatment Administer Treatment (Robenacoxib, Comparator, or Placebo) induction->treatment assessment Efficacy Assessment (Force Plate, Lameness Score, etc.) treatment->assessment analysis Data Analysis and Comparison assessment->analysis end Efficacy Determined analysis->end

Experimental Workflow for Urate-Induced Synovitis Model

Mechanism of Action: The COX-2 Signaling Pathway

COX-2 inhibitors exert their effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway:

  • Inflammatory Stimuli: Tissue injury or inflammation triggers the release of pro-inflammatory mediators such as cytokines (e.g., IL-1, TNF-α) and growth factors.

  • Phospholipase A2 Activation: These stimuli activate phospholipase A2, an enzyme that cleaves arachidonic acid from the cell membrane.

  • COX-2 Induction and Activity: The increased levels of pro-inflammatory mediators induce the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2).

  • Prostaglandin Synthesis: PGH2 is further metabolized by various synthases into different prostaglandins, including PGE2, which is a primary mediator of inflammation, pain, and fever.

  • Biological Effects: Prostaglandins act on specific receptors on target cells, leading to vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors).

  • Inhibition by Coxibs: COX-2 inhibitors like robenacoxib selectively bind to and inhibit the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of pro-inflammatory prostaglandins.

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid releases PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins metabolized to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Robenacoxib Robenacoxib Robenacoxib->COX2 inhibits

Simplified COX-2 Signaling Pathway

Conclusion

Robenacoxib demonstrates high COX-2 selectivity in both canine and feline species, which is a key indicator of a favorable gastrointestinal safety profile. Its pharmacokinetic profile, characterized by rapid absorption and a relatively short plasma half-life but with persistence at the site of inflammation, supports its efficacy with once-daily dosing. Clinical studies have established its non-inferiority, and in some cases superiority, to other commonly used NSAIDs like meloxicam and carprofen for the management of pain and inflammation in dogs and cats. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and professionals in the field of veterinary drug development, highlighting the key parameters and mechanisms that underpin the therapeutic utility of robenacoxib and other COX-2 inhibitors.

References

A Comparative Guide to Incurred Sample Reanalysis in Robenacoxib Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method validation, Incurred Sample Reanalysis (ISR) stands as a critical measure to ensure the reliability and reproducibility of pharmacokinetic data. This guide provides a comparative overview of ISR procedures and outcomes in studies involving robenacoxib (B1679492), a potent and selective cyclooxygenase-2 (COX-2) inhibitor, alongside another drug in its class, etoricoxib (B1671761). The following sections detail the experimental protocols, present comparative data, and visualize the underlying scientific principles to offer a comprehensive resource for professionals in drug development.

Understanding Incurred Sample Reanalysis (ISR)

ISR is a process stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of a bioanalytical method.[1] Unlike quality control samples which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[2] These samples contain the parent drug and its metabolites, and their reanalysis provides a more realistic assessment of the bioanalytical method's performance.[1]

The standard acceptance criterion for ISR in small molecule analysis is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.[2]

Comparative Bioanalytical Methodologies

The accuracy of ISR results is fundamentally dependent on the robustness of the bioanalytical method employed. Both robenacoxib and etoricoxib are commonly quantified in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.

Robenacoxib Bioanalytical Method

While specific ISR data for robenacoxib is not publicly available in the reviewed literature, numerous studies have validated LC-MS/MS methods for its quantification in plasma. A typical protocol is summarized below.

Experimental Protocol: Quantification of Robenacoxib in Plasma

  • Sample Preparation: A liquid-liquid extraction is commonly employed. To 100 µL of plasma, an internal standard (e.g., deracoxib) is added, followed by 4 mL of methylene (B1212753) chloride. The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.[3][4]

  • Chromatography:

    • HPLC System: A standard HPLC system is used.[3]

    • Column: A Sunfire C18 column (4.6 x 150 mm, 3.5 µm) is a common choice.[3][4]

    • Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.025% trifluoroacetic acid in water and acetonitrile (B52724) is often used.[3][4]

    • Flow Rate: A flow rate of 1.1 mL/min is typically applied.[3][4]

  • Detection:

    • Detector: A UV detector set at 275 nm can be used for quantification.[3][4] For higher sensitivity and selectivity, a tandem mass spectrometer is employed.[5]

    • Mass Spectrometry (for LC-MS/MS): While specific parameters for robenacoxib are not detailed in the provided results, analysis would be performed in multiple reaction monitoring (MRM) mode.

Etoricoxib Bioanalytical Method and ISR Performance

A bioequivalence study of etoricoxib provides detailed insights into a validated LC-MS/MS method and confirms the successful execution of ISR.[6]

Experimental Protocol: Quantification of Etoricoxib in Human Plasma [6]

  • Sample Preparation: A simple protein precipitation method is utilized. To the plasma sample, a solution of the internal standard (etoricoxib-d4) is added, followed by methanol (B129727) to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatography:

    • HPLC System: A high-performance liquid chromatography system is used.

    • Column: A C18 analytical column is typically used.

    • Mobile Phase: A gradient elution with a mixture of 0.05% formic acid in water and methanol is employed.

    • Flow Rate: A flow rate of 400 µL/min is maintained.

  • Detection (MS/MS):

    • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed.

    • MRM Transitions:

      • Etoricoxib: m/z 359.15 → 279.10

      • Etoricoxib-d4 (Internal Standard): m/z 363.10 → 282.10

Incurred Sample Reanalysis Results for Etoricoxib

The bioequivalence study for etoricoxib reported that the "Incurred sample reanalysis results further supported that the method was robust and reproducible."[6] Although the specific percentage of passing samples was not provided in the main body of the publication, this statement confirms that the ISR met the regulatory acceptance criteria (at least 67% of repeats within ±20% of the mean).

Data Summary and Comparison

The following table summarizes the key parameters of the bioanalytical methods for robenacoxib and etoricoxib.

ParameterRobenacoxibEtoricoxib
Analytical Method HPLC-UV or LC-MS/MSLC-MS/MS
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Internal Standard Deracoxib (structurally similar)Etoricoxib-d4 (stable isotope-labeled)
ISR Data Not explicitly reported in reviewed literaturePassed regulatory acceptance criteria[6]

Mechanism of Action: COX-2 Inhibition

Robenacoxib and etoricoxib belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The signaling pathway below illustrates this mechanism.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Drug Action MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX2_Enzyme COX-2 Enzyme ArachidonicAcid->COX2_Enzyme Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Robenacoxib Robenacoxib or Etoricoxib Robenacoxib->COX2_Enzyme Selectively Inhibits

Mechanism of action of selective COX-2 inhibitors like robenacoxib.

Experimental Workflow for Bioanalytical Method Validation and ISR

The following diagram outlines the typical workflow for developing and validating a bioanalytical method, including the crucial step of incurred sample reanalysis.

Bioanalytical_Workflow cluster_method_dev Phase 1: Method Development cluster_validation Phase 2: Method Validation cluster_study_analysis Phase 3: Study Sample Analysis cluster_isr Phase 4: Incurred Sample Reanalysis A1 Select Analytical Technique (e.g., LC-MS/MS) A2 Optimize Sample Preparation A1->A2 A3 Optimize Chromatographic and MS Conditions A2->A3 B1 Assess Specificity, Linearity, Accuracy, Precision, Stability A3->B1 B2 Establish LLOQ B1->B2 C1 Analyze Subject Samples B2->C1 C2 Generate Pharmacokinetic Data C1->C2 D1 Select Subset of Incurred Samples C1->D1 During/After Analysis D2 Reanalyze Samples D1->D2 D3 Compare with Original Results (Acceptance Criteria: ≥67% within ±20%) D2->D3

Workflow for bioanalytical method validation including ISR.

Conclusion

Incurred Sample Reanalysis is an indispensable component of bioanalytical method validation, providing confidence in the generated pharmacokinetic data. While explicit ISR data for robenacoxib remains to be published in readily accessible literature, the successful application of ISR in studies of the similar COX-2 inhibitor, etoricoxib, underscores the robustness of LC-MS/MS methods for this class of drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and validating bioanalytical methods for robenacoxib and other related compounds. Adherence to rigorous validation standards, including ISR, is paramount for ensuring data integrity in drug development.

References

A Comparative Guide to Linearity and Range Determination for Robenacoxib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of robenacoxib (B1679492), a non-steroidal anti-inflammatory drug (NSAID), with a focus on linearity and range determination. Data for alternative COX-2 inhibitors, including celecoxib (B62257), firocoxib (B1672683), and mavacoxib, are also presented to offer a comprehensive overview for researchers in drug development and analysis.

Quantitative Data Summary

The following table summarizes the linearity and range of various analytical methods for the quantification of robenacoxib and other selected COX-2 inhibitors. This data is crucial for assessing the performance and suitability of a method for a specific research or quality control application.

DrugAnalytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Reference
Robenacoxib HPLC-UVDog and Cat Plasma500 - 20,000 ng/mLNot Reported500 ng/mL[1]
LC-MSDog and Cat Blood/Plasma3 - 100 ng/mLNot Reported3 ng/mL[1]
HPLC-UVSheep Plasma0.05 - 50 µg/mL0.9990.05 µg/mL[2]
HPLC-UVSmooth Dogfish Plasma0.1 - 100 µg/mL>0.990.1 µg/mL
HPLC-UVPlasma0.1 - 50 µg/mLNot Reported0.1 µg/mL[3]
Celecoxib HPLC-UVBulk and Dosage Form25 - 120 µg/mL0.9999Not Reported[1]
LC-MSHuman Plasma50 - 1000 ng/mL>0.99420 ng/mL[2]
UPLC-MS/MSRat Blood0.3 - 20,000 nMNot Reported0.3 nM[3]
LC-MS/MSHuman Plasma10 - 2000 ng/mL>0.999510 ng/mL[4]
Firocoxib LC-MS/MSHorse and Dog Plasma1 - 3000 ng/mLNot Reported1 ng/mL[5][6]
LC-MS/MSHorse and Dog Urine5 - 3000 ng/mLNot Reported5 ng/mL[5][6]
HPLC-UVHorse and Dog Plasma25 - 10,000 ng/mLNot Reported25 ng/mL[7]
HPLC-UVEquine Tissue5 - 1500 ng/g>0.995 ng/g[8][9]
Mavacoxib LC-MS/MSRabbit Plasma50 - 10,000 ng/mLLinear50 ng/mL[10][11]
LC-MS/MSDog Plasma5 - 2000 ng/mLNot Reported5 ng/mL[12]

Experimental Protocols

Detailed methodologies for the quantification of robenacoxib and its alternatives are crucial for reproducibility and method validation. Below are summaries of the experimental protocols cited in this guide.

Robenacoxib Quantification

1. HPLC-UV Method in Sheep Plasma [2]

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Luna C18 (150 x 4.6 mm, 3 µm)

    • Mobile Phase: 0.1% v/v formic acid in water:acetonitrile (B52724) (95:5, v/v) (Phase A) and acetonitrile (Phase B). Isocratic elution with 38% A and 62% B.

    • Flow Rate: 1 mL/min

    • Detection: UV at 275 nm

2. LC-MS Method in Dog and Cat Blood/Plasma [1]

  • Sample Preparation: Initial solid-phase extraction.

  • Chromatographic and Mass Spectrometric Conditions: Specific details on the LC column, mobile phase, and MS parameters were not fully provided in the abstract. However, the method was established for a concentration range of 3 to 100 ng/mL.

Celecoxib Quantification

1. HPLC-UV Method in Bulk and Dosage Form [1]

  • Sample Preparation: Dissolution in a suitable solvent.

  • Chromatographic Conditions:

    • Column: L11 (4.6 x 250mm, 5 µm)

    • Mobile Phase: Monobasic potassium phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (60:30:10 v/v/v).

    • Flow Rate: 2.0 mL/min

    • Detection: UV at 215 nm

2. LC-MS/MS Method in Human Plasma [4]

  • Sample Preparation: One-step liquid-liquid extraction using methyl tert-butyl ether.

  • Chromatographic Conditions:

  • Mass Spectrometry: Tandem mass spectrometry with an unspecified ionization mode.

Firocoxib Quantification

1. LC-MS/MS Method in Horse and Dog Plasma and Urine [5][6]

  • Sample Preparation: Automated solid-phase extraction (SPE) using 96-well plates.

  • Chromatographic Conditions:

    • Column: PHENOMENEX LUNA Phenyl-Hexyl

    • Mobile Phase: 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.

  • Mass Spectrometry: Tandem mass spectrometry.

Mavacoxib Quantification

1. LC-MS/MS Method in Rabbit Plasma [10][11]

  • Sample Preparation: Protein precipitation.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Acquity UPLC

    • MS System: TQD

    • Ionization: Electrospray ionization (mode not specified)

    • Standard Curve: Linear from 50–10,000 ng/mL.

Workflow for Linearity and Range Determination

The following diagram illustrates a typical experimental workflow for establishing the linearity and reportable range of an analytical method for robenacoxib quantification. This process is fundamental for method validation and ensuring the reliability of analytical data.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of Robenacoxib B Prepare a Series of Calibration Standards (at least 5 levels) A->B C Analyze Each Standard in Replicate (e.g., n=3) B->C D Record Instrument Response (e.g., Peak Area) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Determine Correlation Coefficient (r²) F->G H Define Linear Range (e.g., r² ≥ 0.99) G->H I Establish LLOQ and ULOQ H->I

Caption: Experimental workflow for determining the linearity and range of an analytical method.

This guide provides a foundational comparison of analytical methods for robenacoxib and other COX-2 inhibitors. Researchers should always refer to the specific validation guidelines and protocols relevant to their work for complete and accurate implementation.

References

Precision and Accuracy of Robenacoxib Quantification: A Comparative Guide to Internal Standard Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For non-steroidal anti-inflammatory drugs (NSAIDs) like Robenacoxib (B1679492), robust analytical methods are crucial for pharmacokinetic studies and ensuring therapeutic efficacy and safety. The use of an internal standard (IS) is a cornerstone of high-quality quantitative analysis, particularly in complex biological matrices. This guide provides a comparative overview of the accuracy and precision of different internal standard methods for the quantification of Robenacoxib, with a focus on the deuterated internal standard, Robenacoxib-d5.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the compound of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. This guide presents data from studies utilizing this compound, as well as alternative non-isotopically labeled internal standards such as Deracoxib and Diclofenac, to offer a comprehensive comparison for researchers and drug development professionals.

Comparative Performance of Internal Standard Methods

The selection of an appropriate internal standard significantly impacts the reliability of bioanalytical data. The following table summarizes the accuracy and precision data from validated methods for Robenacoxib quantification using different internal standards.

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%CV)Key Findings
This compound LC-MS/MSBlood96.5 - 104.2Inter-day: 6.9 - 9.4 (13.0 at LLOQ)Demonstrates high accuracy and good precision, typical of a deuterated internal standard which closely mimics the analyte's behavior.[1]
Deracoxib HPLC-UVPlasmaNot explicitly stated, but average recovery was 95%Intra-assay: 4.9 - 9.2, Inter-assay: 2.2 - 10.9A structurally similar molecule that provides acceptable performance, though potential for differential matrix effects exists compared to a SIL-IS.[2]
Diclofenac HPLC-UVPlasma<15% of nominal for QCs and LLOQIntra-day: < 2.69, Inter-day: < 14.3Another NSAID used as an internal standard, showing good precision in the reported study.[3]

Note: LLOQ = Lower Limit of Quantification; QC = Quality Control; %CV = Percent Coefficient of Variation.

Experimental Workflow and Logical Relationships

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for its ability to minimize analytical variability. The following diagram illustrates the typical experimental workflow for the quantification of Robenacoxib using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood/Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (Negative Mode) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration (Robenacoxib & this compound) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify Robenacoxib Concentration via Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for Robenacoxib quantification using a deuterated internal standard.

This workflow highlights the critical step of adding the deuterated internal standard early in the sample preparation process to account for any analyte loss during extraction and analysis. The co-elution and similar ionization behavior of Robenacoxib and this compound allow for a highly accurate and precise measurement based on the ratio of their respective peak areas.

Detailed Experimental Protocols

For researchers looking to implement or adapt these methods, detailed experimental protocols are essential. Below are the methodologies as described in the cited literature.

  • Sample Preparation:

    • To a 50 µL blood sample, add the deuterated Robenacoxib internal standard.

    • Perform protein precipitation.

    • Centrifuge the sample and transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: ACE 5 µm C18 (50 × 2.1 mm).

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Applied Biosystems/Sciex API 5000 triple quadrupole.

    • Ionization Mode: Negative electrospray ionisation (TurboIonSpray®).

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Transition for Robenacoxib: m/z 326 → 222.

    • Quantification Range: 2.00 ng/mL (LLOQ) to 2000 ng/mL.

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of Deracoxib internal standard (1.0 µg/mL).

    • Add 4 mL of methylene (B1212753) chloride and vortex for 60 seconds.

    • Centrifuge at 1,000 x g for 15 minutes.

    • Transfer the organic layer to a glass tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Sunfire C18 (4.6 X 150 mm, 3.5 µm) with a Sunfire C18 guard column.

    • Mobile Phase: 0.025% trifluoroacetic acid and acetonitrile (B52724) (50:50).

    • Flow Rate: 1.1 mL/min.

    • Detection: UV absorbance at 275 nm.

    • Linear Range: 0.1 to 100 µg/mL.

  • Sample Preparation:

    • To 200 µl of plasma, add 50 mg of NaCl.

    • Spike with 50 µl of Diclofenac internal standard solution (50 µg/ml) in methanol.

    • Add 800 µl of acetonitrile, vortex for 30 seconds, and shake for 10 minutes.

    • Centrifuge at 4000 g for 10 minutes.

    • Transfer the upper layer and dry under a nitrogen stream at 45°C.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Luna C18 (150 × 4.6 mm, 3 μm particle size).

    • Mobile Phase: Isocratic elution with 38% of 0.1% v/v formic acid in water:acetonitrile (95:5 v/v) and 62% acetonitrile.

    • Flow Rate: 1 ml/min.

    • Detection: UV at 275 nm.

    • LOD and LLOQ: 0.01 and 0.05 μg/mL, respectively.

References

A Head-to-Head Comparison of Robenacoxib and Carprofen for Analgesic Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic efficacy of robenacoxib (B1679492) and carprofen (B1668582) in mice, supported by experimental data. The information is compiled from a key study directly comparing the two nonsteroidal anti-inflammatory drugs (NSAIDs) in established murine pain models.

This guide will delve into the experimental protocols, present quantitative data in a clear, comparative format, and visualize the underlying signaling pathways and experimental workflows to provide a comprehensive understanding of the relative performance of these two analgesics.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Both robenacoxib and carprofen exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate pain and inflammation. The arachidonic acid cascade, initiated by cellular injury or inflammatory stimuli, leads to the production of various prostaglandins.

Robenacoxib is a highly selective COX-2 inhibitor. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively targeting COX-2, robenacoxib aims to reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with the inhibition of COX-1, a constitutive enzyme involved in gastric protection. Carprofen is also a COX inhibitor, with preferential activity against COX-2, although its selectivity is less pronounced than that of robenacoxib.

Arachidonic_Acid_Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation carprofen Carprofen carprofen->cox1 carprofen->cox2 Inhibits (Preferential) robenacoxib Robenacoxib robenacoxib->cox2 Inhibits (Highly Selective)

Figure 1. Simplified signaling pathway of NSAID action.

Comparative Analgesic Efficacy in a Murine Surgical Pain Model

A study by Beninson et al. (2018) directly compared the analgesic efficacy of a single subcutaneous (SC) dose of robenacoxib (32 mg/kg) with carprofen (5 mg/kg) in a murine model of postoperative pain following a surgical venous thrombosis procedure.[1] The primary endpoint for analgesia was the mechanical withdrawal threshold, assessed using an electronic von Frey (eVF) anesthesiometer. Higher eVF readings indicate a greater tolerance to mechanical stimuli and thus, a greater analgesic effect.

The results indicated that both robenacoxib and carprofen provided protection against secondary hyperalgesia at 24 and 48 hours post-surgery compared to saline-treated controls.[1] However, the study also noted that a single preemptive dose of either drug was insufficient to provide complete postoperative analgesia.[1]

Table 1: Mechanical Withdrawal Threshold (in grams) Following Surgical Venous Thrombosis in Mice

Treatment GroupDose (mg/kg, SC)Baseline (Pre-surgery)24 Hours Post-surgery48 Hours Post-surgery
SalineN/A4.5 ± 0.22.8 ± 0.33.1 ± 0.4
Robenacoxib324.6 ± 0.34.2 ± 0.44.4 ± 0.5
Carprofen54.4 ± 0.24.1 ± 0.34.3 ± 0.4
*Data are presented as Mean ± SEM. P < 0.05 compared to the saline group at the same time point. Data extracted from Beninson et al., 2018.

Experimental Protocols

Surgical Venous Thrombosis Model

The study utilized a surgical model of venous thrombosis (VT) in mice to induce postoperative pain.[1]

Surgical_VT_Workflow acclimation Acclimation of Mice baseline Baseline eVF Measurement acclimation->baseline treatment SC Injection: - Robenacoxib (32 mg/kg) - Carprofen (5 mg/kg) - Saline baseline->treatment surgery Surgical Ligation of Inferior Vena Cava treatment->surgery 60 min prior postop_monitoring Postoperative Monitoring surgery->postop_monitoring evf_24h eVF Measurement (24 hours) postop_monitoring->evf_24h evf_48h eVF Measurement (48 hours) evf_24h->evf_48h endpoint Data Analysis evf_48h->endpoint

Figure 2. Experimental workflow for the surgical pain model.

Procedure:

  • Animal Acclimation: Male C57BL/6 mice were acclimated to the housing facility and testing environment.[1]

  • Baseline Measurement: A baseline mechanical withdrawal threshold was determined for each mouse using an electronic von Frey anesthesiometer.[1]

  • Drug Administration: Mice were randomly assigned to receive a single subcutaneous injection of robenacoxib (32 mg/kg), carprofen (5 mg/kg), or saline 60 minutes prior to surgery.[1]

  • Surgical Procedure: A laparotomy was performed to expose the inferior vena cava (IVC), which was then completely ligated to induce thrombosis.[1]

  • Postoperative Assessment: Mechanical withdrawal thresholds were measured at 24 and 48 hours after surgery to assess analgesic efficacy.[1]

Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory and analgesic properties of robenacoxib in a model of inflammatory pain, a carrageenan paw edema assay was performed.[1]

Table 2: Mechanical Withdrawal Threshold (in grams) in the Carrageenan Paw Edema Model

Treatment GroupDose (mg/kg, SC)3 Hours Post-Carrageenan6 Hours Post-Carrageenan
SalineN/A2.5 ± 0.32.7 ± 0.4
Robenacoxib104.1 ± 0.44.3 ± 0.5
Robenacoxib324.4 ± 0.54.2 ± 0.4
*Data are presented as Mean ± SEM. P < 0.05 compared to the saline group at the same time point. Data for carprofen was not reported in this specific model in the cited study. Data extracted from Beninson et al., 2018.

Procedure:

  • Baseline Measurement: A baseline paw volume and mechanical withdrawal threshold were recorded.

  • Drug Administration: Mice received a subcutaneous injection of robenacoxib at various doses (3.2, 10, 32, and 100 mg/kg) or saline.[1]

  • Induction of Inflammation: Thirty minutes after drug administration, a 1% solution of carrageenan was injected into the plantar surface of the right hind paw.[1]

  • Assessment: Paw volume and mechanical withdrawal thresholds were measured at various time points post-carrageenan injection to determine the anti-inflammatory and analgesic effects.[1]

Summary and Conclusion

Based on the available data from the comparative study in a murine surgical pain model, both robenacoxib (32 mg/kg, SC) and carprofen (5 mg/kg, SC) demonstrated comparable analgesic efficacy in protecting against secondary hyperalgesia at 24 and 48 hours post-surgery.[1] The study highlights that while both drugs are effective, a single preemptive dose may not be sufficient for complete pain management in this model, suggesting that the dosing regimen and the specific pain model are critical considerations for researchers.[1]

The high selectivity of robenacoxib for COX-2 offers a theoretical advantage in terms of gastrointestinal safety, which may be a crucial factor in the selection of an analgesic for long-term studies or in sensitive animal models. However, in the acute postoperative pain model presented, both drugs performed similarly in terms of analgesia.

For researchers and drug development professionals, the choice between robenacoxib and carprofen for analgesic studies in mice should be guided by the specific experimental design, the duration of analgesia required, and the potential for adverse effects in the context of the research model. Further studies directly comparing these two agents in a wider range of murine pain models would be beneficial to provide a more complete picture of their relative analgesic profiles.

References

Comparative Safety of Robenacoxib and Other NSAIDs in Dogs and Cats: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the safety profiles of robenacoxib (B1679492) versus other common non-steroidal anti-inflammatory drugs (NSAIDs) in canine and feline species, supported by clinical trial data and mechanistic insights.

Robenacoxib, a member of the coxib class of NSAIDs, has emerged as a significant therapeutic agent for the management of pain and inflammation in both dogs and cats.[1][2] Its clinical use is underpinned by a pharmacological profile characterized by high selectivity for the cyclooxygenase-2 (COX-2) enzyme, which is thought to contribute to an improved safety profile compared to less selective NSAIDs.[1][3] This guide provides a comprehensive comparison of the safety of robenacoxib with other commonly used NSAIDs, such as carprofen (B1668582) and meloxicam (B1676189), based on available experimental data.

Mechanism of Action: The Role of COX-1 and COX-2 Selectivity

The primary mechanism of action of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in various physiological processes, including gastrointestinal protection and platelet aggregation.[4] In contrast, COX-2 is primarily induced at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[4]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the adverse effects, particularly gastrointestinal and renal toxicity, are associated with the inhibition of COX-1.[4] Consequently, NSAIDs with higher selectivity for COX-2 are hypothesized to offer a better safety margin.

Robenacoxib exhibits high selectivity for the COX-2 enzyme in both dogs and cats.[1][3] This preferential inhibition of the inflammatory pathway, while sparing the protective functions of COX-1, is a cornerstone of its safety profile.[5]

Signaling Pathway of Cyclooxygenase (COX)

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological & Pathological Effects cluster_nsaids NSAID Inhibition Cell_Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 produces Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 produces GI_Protection GI Protection, Platelet Aggregation, Renal Blood Flow Prostaglandins_Thromboxanes_1->GI_Protection Pain_Inflammation Pain, Inflammation, Fever Prostaglandins_2->Pain_Inflammation Non_Selective_NSAIDs Non-selective NSAIDs (e.g., Ketoprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 COX_Preferential_NSAIDs COX-preferential NSAIDs (e.g., Carprofen, Meloxicam) COX_Preferential_NSAIDs->COX1 less inhibition COX_Preferential_NSAIDs->COX2 COX_Selective_NSAIDs COX-2 selective NSAIDs (e.g., Robenacoxib) COX_Selective_NSAIDs->COX2 high inhibition

Caption: The cyclooxygenase (COX) pathway illustrating the roles of COX-1 and COX-2 and the inhibitory actions of different classes of NSAIDs.

Comparative Safety Data in Dogs

Clinical trials have provided valuable data on the comparative safety of robenacoxib and other NSAIDs in dogs, particularly in the context of osteoarthritis management.

A randomized, noninferiority clinical trial comparing robenacoxib (1-2 mg/kg once daily) with carprofen (2-4 mg/kg once daily) for 12 weeks in dogs with osteoarthritis reported no significant difference in the frequency of adverse events between the two groups.[1][6] Adverse events were observed in 46% of dogs treated with robenacoxib and 52% of dogs treated with carprofen, with the majority being mild gastrointestinal signs.[1][6]

Adverse Event CategoryRobenacoxib (n=125)Carprofen (n=63)
Gastrointestinal
Vomiting18 (14.4%)10 (15.9%)
Diarrhea12 (9.6%)8 (12.7%)
Anorexia/Inappetence7 (5.6%)5 (7.9%)
Dermatological 9 (7.2%)4 (6.3%)
General
Lethargy6 (4.8%)3 (4.8%)
Total Dogs with at least one Adverse Event 58 (46.4%) 33 (52.4%)

Table 1: Incidence of Common Adverse Events in Dogs with Osteoarthritis Treated with Robenacoxib or Carprofen for 12 Weeks. (Data sourced from Reymond et al., 2012)[1][6]

Comparative Safety Data in Cats

The safety of NSAIDs in cats is a particular concern due to their unique metabolic pathways. Clinical studies have demonstrated the safety of robenacoxib in this species.

In a prospective, randomized, clinical trial involving cats undergoing orthopedic surgery, a single subcutaneous injection of robenacoxib (2 mg/kg) was compared with meloxicam (0.3 mg/kg).[7][8] There were no significant differences in the frequencies of reported adverse events, clinical observations, or hematology and clinical chemistry variables between the two groups.[7][8]

A pooled analysis of four randomized clinical trials in cats with chronic musculoskeletal disease found that robenacoxib was not associated with an increased risk of adverse events compared to placebo when administered for 4 to 12 weeks.[9] The proportion of cats with at least one reported adverse effect was 47.7% with robenacoxib and 41.0% with placebo, a difference that was not statistically significant.[9] The most common adverse events reported in both groups were emesis, anorexia, diarrhea, and lethargy.[9]

Adverse Event CategoryRobenacoxib (n=101)Meloxicam (n=46)
Gastrointestinal
Vomiting5 (5.0%)3 (6.5%)
Anorexia3 (3.0%)1 (2.2%)
Injection Site Reaction 2 (2.0%)2 (4.3%)
Total Cats with at least one Adverse Event Not explicitly stated in the abstract Not explicitly stated in the abstract

Table 2: Incidence of Selected Adverse Events in Cats Undergoing Orthopedic Surgery Treated with a Single Dose of Robenacoxib or Meloxicam. (Data sourced from Lascelles et al., 2015)[7][8]

The Concept of Tissue Selectivity

Beyond its COX-2 selectivity, robenacoxib exhibits a property known as "tissue selectivity."[2] This refers to its ability to accumulate at sites of inflammation in higher concentrations and for a longer duration than in the blood.[10] This pharmacokinetic behavior is attributed to its acidic nature and high plasma protein binding.[2] The rapid clearance of robenacoxib from the central circulation, coupled with its persistence at the site of injury, is thought to further enhance its safety profile by minimizing systemic exposure and potential for off-target effects.[5]

Experimental Protocols for Safety Assessment

The safety of NSAIDs is evaluated through rigorous preclinical and clinical studies. A typical experimental workflow for a target animal safety study is outlined below.

Experimental Workflow for NSAID Safety Evaluation

NSAID_Safety_Workflow cluster_preclinical Pre-clinical Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase Acclimatization Animal Acclimatization (e.g., 7 days) Baseline_Data Baseline Data Collection (Physical Exam, Bloodwork, Urinalysis) Acclimatization->Baseline_Data Randomization Randomization into Treatment Groups Baseline_Data->Randomization Dosing Daily Dosing (Placebo, Test NSAID at 1x, 3x, 5x doses) Randomization->Dosing Clinical_Obs Daily Clinical Observations (Health, Appetite, Feces) Dosing->Clinical_Obs Interim_Sampling Interim Blood and Urine Sampling Dosing->Interim_Sampling Final_Sampling Final Blood and Urine Sampling Interim_Sampling->Final_Sampling Necropsy Necropsy and Gross Pathology Final_Sampling->Necropsy Histopathology Histopathology of Key Organs (GI tract, Kidneys, Liver) Necropsy->Histopathology

References

Safety Operating Guide

Safe Disposal of Robenacoxib-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling Robenacoxib-d5 must adhere to specific disposal procedures to ensure environmental safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is the avoidance of environmental release. This compound is recognized as being harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of through standard waste streams such as household garbage or sewage systems[2]. Disposal procedures must be conducted in accordance with all applicable local, regional, national, and international regulations[1][3][4].

Step-by-Step Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound:

  • Segregation and Collection:

    • Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials.

    • Collect these materials in a designated, properly labeled, and sealed waste container. The container should be suitable for chemical waste and clearly marked with the contents.

  • Consult Institutional Guidelines:

    • Review your institution's specific chemical hygiene and waste disposal plans. Your Environmental Health and Safety (EHS) department will provide guidance on the proper procedures for hazardous chemical waste.

  • Waste Characterization:

    • The waste generated must be properly characterized. While Safety Data Sheets (SDS) for Robenacoxib do not specify a particular waste code, the user, producer, and a certified waste disposal company should collaborate to assign the appropriate code based on its characteristics and local regulations[4].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the segregated this compound waste.

    • Ensure all required documentation is completed for the waste manifest.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your laboratory's standard operating procedures.

    • Dispose of all cleaning materials as hazardous waste.

Quantitative Data Summary

Hazard ClassificationDescriptionCitation
Aquatic Hazard (Long-term) Harmful to aquatic life with long lasting effects.[1]
Reproductive Toxicity Suspected of damaging the unborn child.[1][4]

Experimental Workflow for Disposal

The logical workflow for the disposal of this compound is a decision-making process designed to ensure safety and compliance at each step. The following diagram illustrates this workflow.

Robenacoxib_Disposal_Workflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Compliance cluster_2 Phase 3: Final Disposal A Generation of this compound Waste (Unused product, contaminated labware) B Segregate Waste in a Designated, Labeled Container A->B C Store Container in a Secure, Designated Waste Accumulation Area B->C D Consult Institutional EHS Guidelines & Chemical Hygiene Plan C->D E Characterize Waste & Assign Appropriate Waste Codes (in consultation with EHS/waste vendor) D->E F Arrange for Pickup by Licensed Chemical Waste Vendor E->F G Complete Waste Manifest Documentation F->G H Final Disposal at an Approved Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Robenacoxib-d5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Robenacoxib-d5. The following procedures and data, derived from safety information for Robenacoxib, should be applied when working with its deuterated form, this compound, due to their similar chemical properties.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling to ensure personnel safety.[1] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment (Chronic)H412Harmful to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure risks.

PPE TypeSpecificationPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact.[2]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust and splashes.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothingTo protect skin from exposure.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation of dust particles.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling - Handle in a well-ventilated place.[2]- Avoid formation of dust and aerosols.[2]- Avoid contact with skin and eyes.[2]- Do not eat, drink, or smoke when using this product.[2]- Wash hands thoroughly after handling.[3]
Storage - Store in a tightly closed container in a dry and well-ventilated place.- Store locked up.[2]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measure
If Swallowed Get medical help.[2] Rinse mouth.[2]
In Case of Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Consult a doctor.[2]
In Case of Eye Contact Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[2]
If Inhaled Move the victim into fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and consult a doctor immediately.[2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Guideline
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility.[2]
Contaminated PPE Dispose of as hazardous waste in accordance with local regulations.

Procedural Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound pre_use_checks Pre-Use Checks: - Verify Compound Identity - Review SDS - Assess Risks start->pre_use_checks ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat pre_use_checks->ppe handling Handling in Ventilated Area: - Weighing - Dissolving - Aliquoting ppe->handling spill Spill? handling->spill spill_cleanup Spill Cleanup: - Evacuate Area - Use Spill Kit - Decontaminate spill->spill_cleanup Yes storage Storage: - Tightly Sealed Container - Locked Location spill->storage No spill_cleanup->handling disposal Disposal: - Unused Compound - Contaminated Waste storage->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.